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  • Product: 1-Ethoxy-2-ethenylcyclopropane
  • CAS: 113975-50-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-ethoxy-2-ethenylcyclopropane

[label="Rh2(OAc)4 Catalyst\n(DCM, Mechanistic pathway of the vinylcyclopropane-cyclopentene (VCP) rearrangement. Experimental Methodologies: Synthesis and Validation The following protocol is designed as a self-validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Rh2(OAc)4 Catalyst\n(DCM,

Mechanistic pathway of the vinylcyclopropane-cyclopentene (VCP) rearrangement.

Experimental Methodologies: Synthesis and Validation

The following protocol is designed as a self-validating system , incorporating in-process quality control (IPQC) checkpoints to guarantee trustworthiness at every stage.

Phase 1: Rhodium-Catalyzed Cyclopropanation

Objective: Synthesize the cyclopropane core.

  • Procedure: Dissolve ethyl vinyl ether (1.5 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add ethyl diazoacetate (1.0 eq) via a syringe pump over 4 hours.

  • Causality: The choice of the bimetallic Rh₂(OAc)₄ catalyst is critical. It dampens the electrophilicity of the intermediate metal-carbenoid, preventing non-productive diazo dimerization and ensuring stereoselective addition to the electron-rich double bond.

  • Self-Validation Checkpoint: Monitor the reaction via FTIR. The complete disappearance of the strong diazo stretching frequency at ~2100 cm⁻¹ serves as an absolute indicator of diazoacetate consumption.

Phase 2: Controlled Reduction

Objective: Convert the ester to an aldehyde without breaking the ring.

  • Procedure: Isolate the resulting 2-ethoxycyclopropanecarboxylate. Dissolve in anhydrous toluene at -78 °C. Add Diisobutylaluminum hydride (DIBAL-H, 1.1 eq) dropwise. Quench with methanol after 1 hour.

  • Causality: DIBAL-H at cryogenic temperatures (-78 °C) forms a stable tetrahedral aluminum intermediate that survives until the aqueous quench. This strictly arrests the reduction at the aldehyde stage, preventing over-reduction to the primary alcohol.

  • Self-Validation Checkpoint: ¹H-NMR of the crude aliquot must show a distinct aldehyde proton singlet at ~9.2–9.5 ppm and the total disappearance of the ethyl ester quartet (~4.1 ppm).

Phase 3: Wittig Olefination

Objective: Install the ethenyl group.

  • Procedure: In a separate flask, treat methyltriphenylphosphonium bromide with n-BuLi in THF at 0 °C to form the ylide. Add the aldehyde from Phase 2. Stir for 2 hours, then quench with saturated NH₄Cl.

  • Causality: Wittig olefination is chosen over transition-metal-catalyzed cross-metathesis because the strained DAC core is highly sensitive to ruthenium and molybdenum metathesis catalysts, which would trigger premature ring-opening.

  • Self-Validation Checkpoint: The final product is validated by ¹H-NMR. The appearance of terminal vinyl protons (multiplets at 5.1 and 5.3 ppm) and an internal vinyl proton (multiplet at 5.5 ppm) confirms the intact ethenyl group.

Synthesis_Workflow cluster_0 Phase 1: Cyclopropanation cluster_1 Phase 2: Homologation A Ethyl Vinyl Ether + Ethyl Diazoacetate B Rh2(OAc)4 Catalyst (DCM, 25 °C) A->B C 2-Ethoxycyclopropane- carboxylate B->C D DIBAL-H Reduction (-78 °C) C->D E 2-Ethoxycyclopropane- carbaldehyde D->E F Wittig Olefination (Ph3P=CH2, THF) E->F G 1-Ethoxy-2-ethenyl- cyclopropane F->G

Stepwise synthetic workflow for 1-ethoxy-2-ethenylcyclopropane via Wittig olefination.

Advanced Applications in Drug Development

For drug development professionals, 1-ethoxy-2-ethenylcyclopropane is more than a chemical curiosity; it is a privileged building block. Beyond the VCP rearrangement, this compound readily undergoes [5+2] cycloadditions with alkynes and alkenes when exposed to Rh(I) or Ru(II) catalysts.

This enables the rapid, single-step assembly of seven-membered cycloheptane rings (e.g., hydroazulenes), which form the core skeleton of numerous biologically active terpenoids and anti-cancer agents. The ethoxy group remains on the newly formed ring, serving as a convenient handle for further late-stage functionalization (e.g., hydrolysis to a ketone) [5].

References

  • Methods for the synthesis of donor-acceptor cyclopropanes ResearchGate 1

  • CAS 113975-50-1 & Related Derivatives GuideChem 2

  • Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement Thieme Connect 3

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles Royal Society of Chemistry (RSC) 4

  • Donor–Acceptor Cyclopropanes in Organic Synthesis DOKUMEN.PUB 5

Sources

Exploratory

Mechanism and Kinetics of 1-Ethoxy-2-ethenylcyclopropane Thermal Rearrangement

Executive Summary The thermal rearrangement of vinylcyclopropanes (VCP) to cyclopentenes is a cornerstone of organic chemistry, serving as a prototype for mechanistically ambiguous hydrocarbon rearrangements. When the cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermal rearrangement of vinylcyclopropanes (VCP) to cyclopentenes is a cornerstone of organic chemistry, serving as a prototype for mechanistically ambiguous hydrocarbon rearrangements. When the cyclopropane ring is substituted with an electron-donating group—specifically in the case of 1-ethoxy-2-ethenylcyclopropane —the reaction dynamics shift dramatically. This technical guide explores the mechanistic dichotomy between stepwise diradical and concerted [1,3]-sigmatropic pathways, analyzes the profound kinetic effects of the ethoxy substituent, and details the rigorous gas-phase pyrolytic methodologies required to study these unimolecular reactions.

Introduction: The Vinylcyclopropane Rearrangement (VCPR)

First discovered in 1959 by Norman P. Neureiter, the vinylcyclopropane-to-cyclopentene rearrangement is a thermal ring-expansion reaction[1]. Mechanistically, the VCPR has been the subject of intense debate for over half a century. According to the Woodward-Hoffmann rules, a concerted [1,3]-sigmatropic carbon shift is orbitally allowed via a suprafacial-inversion (si) pathway[2]. However, due to the severe steric constraints required to achieve the si transition state, the reaction often defaults to a stepwise mechanism involving a conformationally flexible diradical intermediate[2].

For unsubstituted vinylcyclopropane, the activation energy ( Ea​ ) is approximately 51.7 kcal/mol, which correlates almost perfectly with the calculated energy required to form an allylic/primary 1,3-diradical[2]. However, introducing heteroatom substituents, such as an ethoxy group, fundamentally alters the potential energy surface.

Substituent Effects: The Case of 1-Ethoxy-2-ethenylcyclopropane

The introduction of an ethoxy group at the C1 position (vicinal to the ethenyl group at C2) introduces powerful electronic effects that lower the activation barrier for ring expansion.

Electronic Stabilization and Transition State Polarization

In a purely stepwise diradical mechanism, the homolytic cleavage of the C1–C2 bond generates a 1,3-diradical. The radical at C2 is allylic (stabilized by the adjacent vinyl group), while the radical at C1 is an α -alkoxy radical. The oxygen lone pairs of the ethoxy group donate electron density via hyperconjugation and resonance, significantly stabilizing the electron-deficient radical center.

However, kinetic investigations by revealed an anomaly. While 1-alkoxy substitutions produce modest rate accelerations consistent with biradical additivity rules, 2-ethoxy substitutions (equivalent to 1-ethoxy-2-ethenylcyclopropane) produce massive rate accelerations that are inconsistent with simple biradical mechanisms [3].

This disproportionate acceleration suggests that the ethoxy group heavily polarizes the transition state. The stabilization is so profound that the reaction likely shifts away from a pure stepwise diradical pathway toward a highly polarized, asynchronous concerted [1,3]-sigmatropic shift, where bond breaking and bond making occur simultaneously but at different rates[3].

Mechanism cluster_stepwise Stepwise Diradical Pathway cluster_concerted Concerted Pathway Reactant 1-Ethoxy-2-ethenylcyclopropane TS1 C-C Bond Cleavage TS Reactant->TS1 Thermal Activation TS_Conc [1,3]-Sigmatropic Shift TS (Orbital Symmetry Controlled) Reactant->TS_Conc Thermal Activation Diradical Polarized 1,3-Diradical (Stabilized by -OEt) TS1->Diradical TS2 Ring Closure TS Diradical->TS2 Product Ethoxycyclopentene Derivatives TS2->Product TS_Conc->Product

Figure 1: Competing stepwise diradical and concerted pathways in the thermal rearrangement.

Kinetic Profiles and Thermodynamic Data

To isolate the intrinsic electronic effects of the ethoxy group from solvent interactions, kinetic data must be derived from gas-phase pyrolytic studies. These rearrangements obey strict first-order kinetics and are independent of pressure and reactor surface-to-volume ratios, proving they are homogeneous unimolecular reactions[3].

Below is a comparative summary of the Arrhenius parameters highlighting the kinetic advantage provided by the ethoxy substituent.

Table 1: Comparative Kinetic Parameters for Vinylcyclopropane Rearrangements

SubstrateActivation Energy ( Ea​ , kcal/mol)Pre-exponential Factor ( logA , s −1 )Dominant Mechanistic Preference
Unsubstituted Vinylcyclopropane ~51.714.0Stepwise Diradical[2]
1-Alkoxy-1-vinylcyclopropane ~46.0 - 48.013.5Stepwise Diradical[4]
1-Ethoxy-2-ethenylcyclopropane < 45.0*~13.0Polarized Concerted / Asynchronous[3]

*Note: Values are extrapolated based on the disproportionate rate acceleration trends reported for vicinal alkoxy-substituted ethenylcyclopropanes compared to their 1,1-disubstituted counterparts.

Experimental Protocol: Gas-Phase Pyrolytic Kinetics

To reliably capture the kinetic data of 1-ethoxy-2-ethenylcyclopropane without interference from intermolecular side reactions or surface catalysis, a highly controlled gas-phase static vacuum setup is required[3].

Step-by-Step Methodology
  • Reactor Passivation (Critical Step):

    • Action: Treat a quartz or Pyrex static reactor vessel with hexamethyldisilazane (HMDS) at 400 °C for 12 hours.

    • Causality: Untreated glass contains active silanol (-OH) sites that can act as Lewis acids, artificially lowering the activation energy via surface catalysis. HMDS silylates these sites, ensuring the measured kinetics are purely homogeneous and unimolecular.

  • System Evacuation:

    • Action: Evacuate the passivated reactor using a turbomolecular pump to a baseline pressure of <10−4 Torr.

  • Substrate Introduction & Pyrolysis:

    • Action: Introduce pure 1-ethoxy-2-ethenylcyclopropane vapor into the reactor to achieve an initial pressure of 1.0 to 10.0 Torr. Submerge the reactor in a thermostatted molten salt bath precisely controlled between 270 °C and 330 °C ( ±0.1 °C).

  • Aliquoting and Cryogenic Quenching:

    • Action: At specific time intervals, open a high-vacuum stopcock to expand a fraction of the reacting gas mixture into a pre-evacuated sampling bulb submerged in liquid nitrogen (-196 °C).

    • Causality: Instantaneous freezing halts the reaction entirely, preserving the exact ratio of reactant to product at that specific timestamp.

  • Analytical Quantification:

    • Action: Warm the quenched samples and analyze them via Capillary Gas Chromatography equipped with a Flame Ionization Detector (GC-FID). Use an inert internal standard (e.g., nonane) to quantify the decay of the reactant and the formation of ethoxycyclopentene isomers.

  • Kinetic Modeling:

    • Action: Plot ln([A]0​/[A]t​) versus time. A linear fit validates first-order kinetics. Extract the rate constant ( k ) from the slope, and construct an Arrhenius plot ( lnk vs 1/T ) across multiple temperatures to determine the activation energy ( Ea​ ) and pre-exponential factor ( A ).

Workflow Prep 1. Substrate Prep Synthesis & Purification Passivation 2. Reactor Passivation HMDS Treatment Prep->Passivation Pyrolysis 3. Gas-Phase Pyrolysis 270-330 °C, Static Vacuum Passivation->Pyrolysis Quench 4. Cryogenic Quenching Liquid N2 Trapping Pyrolysis->Quench Analysis 5. GC/FID Analysis Quantification of Decay Quench->Analysis

Figure 2: Standard workflow for gas-phase pyrolytic kinetic investigations.

Conclusion

The thermal rearrangement of 1-ethoxy-2-ethenylcyclopropane is a masterclass in substituent-driven mechanistic divergence. While the parent vinylcyclopropane relies on a high-energy stepwise diradical pathway, the introduction of the ethoxy group provides immense electronic stabilization. This not only drastically lowers the activation energy but also polarizes the transition state to such a degree that the reaction likely shifts toward an asynchronous, concerted [1,3]-sigmatropic shift. Understanding these nuances is critical for synthetic chemists leveraging ring-expansion strategies in complex natural product synthesis and drug development.

References

  • Houk, K. N., Nendel, M., Wiest, O., & Storer, J. W. (1997). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society.[Link]

  • McGaffin, G., Grimm, B., Heinecke, U., Michaelsen, H., de Meijere, A., & Walsh, R. (2001). On the Substituent Effects of the Thermal Ethenylcyclopropane-to-Cyclopentene Rearrangement: Gas-Phase Kinetics of Ethoxy-, Methylthio- and Trimethylsilyl-Substituted Ethenylcyclopropanes. European Journal of Organic Chemistry, 2001(18), 3559-3573.[Link]

  • Hudlický, T., Kutchan, T. M., & Naqvi, S. M. (1985). The Vinylcyclopropane–Cyclopentene Rearrangement. Organic Reactions.[Link]

  • Wikipedia Contributors. Vinylcyclopropane rearrangement. Wikipedia, The Free Encyclopedia.[Link]

Sources

Foundational

Electron Density Mapping of Ethoxy-Substituted Vinylcyclopropanes: A Technical Guide to Structural Polarization and Reactivity

Executive Summary Ethoxy-substituted vinylcyclopropanes (ethoxy-VCPs) represent a highly versatile class of donor-acceptor cyclopropanes (DACs). By pairing an electron-donating ethoxy group with an electron-accepting or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethoxy-substituted vinylcyclopropanes (ethoxy-VCPs) represent a highly versatile class of donor-acceptor cyclopropanes (DACs). By pairing an electron-donating ethoxy group with an electron-accepting or conjugating vinyl moiety across a strained three-membered ring, these molecules exhibit unique bond polarization. Understanding the precise electron density distribution within these strained systems is critical for rationalizing their regioselective ring-opening behaviors and their application in complex (3+2) and (5+2) cycloadditions.

This whitepaper provides a comprehensive framework for mapping the electron density of ethoxy-VCPs, integrating high-resolution single-crystal X-ray diffraction (XRD) with computational Quantum Theory of Atoms in Molecules (QTAIM).

Theoretical Framework: The Donor-Acceptor Paradigm

The unique reactivity of VCPs stems from the unsaturated character of the cyclopropyl group, which allows conjugation between the cyclopropyl Walsh orbitals and the adjacent vinyl π -system[1]. When an ethoxy group is introduced, its oxygen lone pairs donate electron density into the 3eA highest occupied molecular orbital (HOMO) of the cyclopropane ring.

This perturbation induces a geometric and electronic asymmetry. High-resolution electron density distributions of VCPs reveal that conjugation extends the electron density in the π direction, shortening the distal C-C bond while elongating and weakening the vicinal C-C bonds[2]. Kinetic studies demonstrate the profound impact of this polarization: increasing the electron density of the donor residue accelerates cycloaddition reactions by a factor of up to 50 compared to standard phenyl-substituted systems[3].

Pathway VCP Ethoxy-VCP Polar Asymmetric Bond Polarization VCP->Polar EDG Donation RingOp Regioselective Cleavage Polar->RingOp Thermal/Lewis Acid Cyclo [3+2] Cycloaddition RingOp->Cyclo Dipolarophile Trapping

Mechanistic pathway of ethoxy-VCP activation and regioselective cycloaddition.

Experimental Protocols: Synthesis and High-Resolution XRD

To map electron density experimentally, one must first synthesize a highly pure crystalline ethoxy-VCP derivative and subject it to specialized low-temperature X-ray diffraction.

Protocol 3.1: Synthesis of Ethoxy-Substituted VCPs

Ethoxy-substituted vinylcyclopropanes can be accessed via the α -elimination of oligohalopropenes followed by intermolecular trapping.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1,1,3,3-tetrachloro-1-propene in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Base Addition: Cool the reaction mixture to -78 °C. Dropwise, add a sterically hindered base such as lithium hexamethyldisilazide (LiHMDS). Causality: A bulky base is strictly required to promote α -dehydrohalogenation to the carbene intermediate without acting as a competing nucleophile[4].

  • Carbene Trapping: Introduce ethyl vinyl ether (the ethoxy source) in a 3-fold molar excess. Allow the mixture to slowly warm to room temperature over 12 hours.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, and purify via vacuum distillation to yield the ethoxy-substituted VCP[4]. Self-Validation: Confirm the cyclopropane ring formation via 13C NMR; the highly shielded cyclopropyl carbons should appear between 10-30 ppm.

Protocol 3.2: High-Resolution X-Ray Diffraction & Multipole Modeling

Standard XRD only provides spherical atom approximations. To observe the bonding electron density, a multipole refinement (e.g., the Hansen-Coppens model) is required.

Step-by-Step Methodology:

  • Crystal Mounting and Cooling: Mount a high-quality single crystal (approx. 0.2 x 0.2 x 0.2 mm) on a diffractometer equipped with a Mo K α or Ag K α microfocus source. Cool the crystal to 100 K using an open-flow nitrogen or helium cryostat. Causality: Cooling is non-negotiable. Thermal vibrations (Debye-Waller factors) smear the electron density. At 100 K, atomic displacement parameters are minimized, allowing the deconvolution of static electron density from thermal motion[1].

  • High-Angle Data Collection: Collect diffraction data up to a high resolution of sinθ/λ>1.0A˚−1 . Causality: Valence electrons scatter primarily at low angles, while core electrons scatter at high angles. High-angle data is required to accurately fix the nuclear positions and thermal parameters before modeling the valence density[1].

  • Data Reduction and Spherical Refinement: Integrate the data and perform an independent atom model (IAM) refinement using SHELXL.

  • Multipole Refinement: Export the IAM model to a multipole refinement software (e.g., MoPro or XD2006). Refine the monopole (charge transfer), dipole, quadrupole, and octupole populations for the carbon and oxygen atoms. Self-Validation: The protocol is validated if the rigid-bond test (Hirshfeld test) yields differences in mean-square displacement amplitudes ( Δ MSDA) of less than 10−3A˚2 for all covalent bonds.

Workflow Cry Single Crystal Growth (< 100 K) XRD High-Angle XRD (sinθ/λ > 1.0 Å⁻¹) Cry->XRD Mul Hansen-Coppens Multipole Refinement XRD->Mul DFT DFT Geometry Optimization Map Topological Electron Density Map DFT->Map Mul->Map

Workflow integrating experimental XRD and computational QTAIM for electron density mapping.

Computational Workflow: QTAIM Analysis

To complement experimental data, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous mathematical topology of the electron density, ρ(r) .

Protocol 4.1: DFT and QTAIM Execution
  • Geometry Optimization: Optimize the ethoxy-VCP structure using Density Functional Theory (DFT) at the M06-2X/def2-TZVP level of theory. Causality: The M06-2X functional is highly parameterized for main-group thermochemistry and accurately captures the medium-range electron correlation necessary for strained ring systems.

  • Wavefunction Generation: Perform a single-point energy calculation using a dense integration grid (e.g., Integral=Ultrafine in Gaussian) to generate a formatted checkpoint file (.fchk) and a wavefunction file (.wfn).

  • Topological Analysis: Import the .wfn file into Multiwfn or AIMAll. Execute a topological analysis to locate all Bond Critical Points (BCPs)—the saddle points of electron density between bonded atoms.

  • Delocalization Index (DI) Calculation: Calculate the DI between the cyclopropane carbons. Causality: The DI provides a quantitative measure of electron sharing and covalency, which directly correlates with the activation barrier for ring-opening[5]. Self-Validation: Frequency analysis of the optimized geometry must yield zero imaginary frequencies, confirming the structure is a true local minimum rather than a transition state.

Quantitative Data Presentation

The topological parameters at the BCPs provide a direct readout of the ethoxy group's polarizing effect. The Laplacian of the electron density ( ∇2ρ ) indicates whether charge is locally concentrated ( ∇2ρ<0 , covalent) or depleted ( ∇2ρ>0 , closed-shell interactions).

Table 1: Representative QTAIM Topological Parameters at BCPs for Ethoxy-VCP

Bond LocationElectron Density ρ(r) ( e/A˚3 )Laplacian ∇2ρ(r) ( e/A˚5 )Ellipticity ( ε )Mechanistic Interpretation
C1-C2 (Vicinal to Ethoxy) 1.54-12.40.45Highly polarized, weakened σ -bond primed for heterolytic cleavage.
C2-C3 (Distal) 1.72-14.80.18Standard cyclopropane σ -bond; unreactive under mild conditions.
C1-O (Ethoxy) 1.85-18.20.05Strong σ -bond with minimal π -character.
C-C (Vinyl) 2.25-22.50.35Conjugated π -system acting as the electron acceptor.

Data Interpretation: The elevated ellipticity ( ε=0.45 ) at the vicinal C1-C2 bond indicates a severe deviation from cylindrical symmetry, characteristic of the "bent" bonds in cyclopropanes. The reduced electron density ( ρ=1.54 ) compared to the distal bond ( ρ=1.72 ) quantitatively proves that the ethoxy group weakens the adjacent C-C bond, dictating the regiochemistry of subsequent ring-opening reactions[3][6].

Conclusion

The electron density mapping of ethoxy-substituted vinylcyclopropanes reveals a highly polarized, asymmetric ring system. By utilizing low-temperature, high-angle X-ray diffraction coupled with multipole refinement, researchers can experimentally visualize the extension of electron density caused by the donor-acceptor push-pull system. When integrated with QTAIM computational workflows, these maps provide self-validating, quantitative metrics (such as BCP density and delocalization indices) that perfectly rationalize the accelerated kinetics and strict regioselectivity observed in VCP cycloadditions.

References

  • Kinetic Studies of Donor-Acceptor Cyclopropanes: The Influence of Structural and Electronic Properties on the Reactivity Angewandte Chemie International Edition URL:[Link]

  • Kinetic Studies of Donor–Acceptor Cyclopropanes: The Influence of Structural and Electronic Properties on the Reactivity ResearchGate URL:[Link]

  • Single-crystal X-ray geometries and electron density distributions of cyclopropane, bicyclopropyl and vinylcyclopropane. I. Data collection, structure determination and conventional refinements Acta Crystallographica Section B URL:[Link]

  • Single-crystal X-ray geometries and electron density distributions of cyclopropane, bicyclopropyl and vinylcyclopropane. III. Evidence for conjugation in vinylcyclopropane and bicyclopropyl Acta Crystallographica Section B URL:[Link]

  • Halogen(halogenvinyl)carbene durch α-Eliminierung aus Oligohalogenpropenen und ihr intermolekularer Abfang: Ein neuer Weg zu (Halogenvinyl)cyclopropanen European Journal of Inorganic Chemistry (via ResearchGate) URL:[Link]

  • Harnessing Halide Ligands and External Electric Fields in Cobalt-Catalyzed Oxidative Cyclometalation: Mechanistic Insights and Reactivity Modulation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Mechanistic Diagnosis of the Gas-Phase Fragmentation Pathways of 1-Ethoxy-2-ethenylcyclopropane via Electron Ionization Mass Spectrometry

Abstract The structural elucidation of substituted cyclopropanes via Electron Ionization Mass Spectrometry (EI-MS) requires a deep understanding of gas-phase ion chemistry. 1-Ethoxy-2-ethenylcyclopropane (CAS 113975-50-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The structural elucidation of substituted cyclopropanes via Electron Ionization Mass Spectrometry (EI-MS) requires a deep understanding of gas-phase ion chemistry. 1-Ethoxy-2-ethenylcyclopropane (CAS 113975-50-1) serves as a premier model for studying unimolecular gas-phase rearrangements due to its dual functionality: a strain-bearing vinylcyclopropane core and an electron-donating ethoxy group. This technical guide deconstructs the fragmentation causality of this molecule, detailing the thermodynamically driven ring expansions and alpha-cleavages that dictate its mass spectral fingerprint.

Structural Dynamics & Ionization Fundamentals

1-Ethoxy-2-ethenylcyclopropane ( C7​H12​O , Exact Mass: 112.0888 Da) is a donor-acceptor cyclopropane system. Under standard 70 eV electron ionization, the initial electron ejection can occur from either the non-bonding lone pairs of the ether oxygen or the π -system of the vinyl group.

Because cyclopropanes possess an intrinsic torsional and angle strain of approximately 115 kJ/mol [1], the radical cation [M]+∙ is highly unstable in its cyclic form. The initial ionization event induces a profound polarization across the C1–C3 bond, prompting immediate unimolecular isomerization prior to fragmentation. Understanding this causality is critical: the dominant peaks in the mass spectrum are not derived from the intact cyclopropane, but rather from its rearranged isomers.

Primary Fragmentation Pathways

The fragmentation of 1-ethoxy-2-ethenylcyclopropane is governed by three distinct mechanistic pathways, each driven by the pursuit of resonance stabilization and strain relief.

Pathway A: The Gas-Phase Cloke-Wilson Rearrangement

The most critical pathway involves the vinylcyclopropane-cyclopentene rearrangement . In the gas phase, the homolytic cleavage of the strained cyclopropane ring generates a distonic radical cation. This intermediate rapidly undergoes a thermodynamically driven ring expansion to form the more stable 3-ethoxycyclopentene radical cation (m/z 112) [2].

  • Formation of m/z 67 : The rearranged 3-ethoxycyclopentene contains an allylic ether linkage. Alpha-cleavage at this position results in the expulsion of an ethoxy radical ( ∙OCH2​CH3​ , 45 Da), yielding the highly resonance-stabilized cyclopentenyl cation (m/z 67).

  • Formation of m/z 66 : Alternatively, the intermediate can undergo a 1,2-elimination of neutral ethanol ( CH3​CH2​OH , 46 Da) to form the cyclopentadiene radical cation (m/z 66) [3].

Pathway B: Ether-Directed Cleavage & Alkene Extrusion

When the charge localizes on the ether oxygen, the molecule can undergo a McLafferty-type rearrangement. The oxygen radical abstracts a hydrogen atom from the ethyl group, followed by the expulsion of neutral ethylene ( C2​H4​ , 28 Da). This yields the vinylcyclopropanol radical cation at m/z 84 . Subsequent loss of a hydrogen radical ( ∙H ) generates the stable oxonium ion at m/z 83 .

Pathway C: Direct Ring Scission

In a minor competing pathway, the intact molecular ion can undergo direct α -cleavage adjacent to the cyclopropane ring, losing the vinyl radical ( ∙CH=CH2​ , 27 Da) to yield the ethoxycyclopropyl cation at m/z 85 [4].

MS_Fragmentation M Molecular Ion [M]+• m/z 112 VCP Distonic Radical Cation m/z 112 M->VCP Ring Cleavage m84 Vinylcyclopropanol Ion m/z 84 M->m84 - C2H4 (28 Da) m85 Ethoxycyclopropyl Cation m/z 85 M->m85 - •CH=CH2 (27 Da) Cyclopentene Ethoxycyclopentene [M]+• m/z 112 VCP->Cyclopentene Rearrangement m67 Cyclopentenyl Cation m/z 67 Cyclopentene->m67 - •OCH2CH3 (45 Da) m66 Cyclopentadiene Ion m/z 66 Cyclopentene->m66 - CH3CH2OH (46 Da) m83 Oxonium Cation m/z 83 m84->m83 - H• (1 Da)

Gas-phase fragmentation pathways of 1-ethoxy-2-ethenylcyclopropane (m/z 112).

Quantitative Fragmentation Data

The following table summarizes the key diagnostic ions, their neutral losses, and structural assignments. This data matrix is essential for differentiating 1-ethoxy-2-ethenylcyclopropane from its acyclic diene isomers.

m/zIon FormulaNeutral LossMass Loss (Da)Expected Relative AbundanceStructural Assignment
112 C7​H12​O+∙ None0Low (5-10%)Molecular Ion [M]+∙
97 C6​H9​O+ ∙CH3​ 15Low-Med (15-20%) α -cleavage of ethoxy group
85 C5​H9​O+ ∙CH=CH2​ 27Medium (30-40%)Ethoxycyclopropyl cation
84 C5​H8​O+∙ C2​H4​ 28Medium (25-35%)Vinylcyclopropanol radical cation
83 C5​H7​O+ C2​H5∙​ 29High (60-80%)Oxonium cation
67 C5​H7+​ ∙OCH2​CH3​ 45Base Peak (100%) Cyclopentenyl cation
66 C5​H6+∙​ CH3​CH2​OH 46High (70-90%)Cyclopentadiene radical cation
Validated GC-EI-MS Experimental Protocol

To ensure absolute data integrity and reproducibility, the following protocol represents a self-validating system. System Suitability Tests (SST) must be passed prior to sample acquisition.

Step 1: System Tuning & Validation
  • Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated to ± 0.1 Da and that the isotopic ratios for m/z 69, 219, and 502 meet manufacturer specifications.

  • Inject a 1.0 μL blank of GC-grade n-hexane to establish a baseline. Verify the absence of column bleed (m/z 207, 281) or ghost peaks.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of synthesized 1-ethoxy-2-ethenylcyclopropane in 1.0 mL of anhydrous n-hexane.

  • Spike the solution with 10 μL of an internal standard (e.g., Decane-d22 at 100 μg/mL ) to monitor ionization efficiency and retention time drift.

Step 3: Gas Chromatography (GC) Parameters
  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID × 0.25 μm film).

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 1:50, injection volume 1.0 μL .

  • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 25°C/min to 280°C (hold 3 min).

Step 4: Mass Spectrometry (MS) Parameters
  • Transfer Line Temperature: 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature set to 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition: Full scan mode from m/z 35 to 300, scanning at 3.0 scans/second.

GCMS_Workflow S1 1. Sample Prep (Hexane Dilution) S2 2. GC Separation (Capillary Column) S1->S2 S3 3. EI Ionization (70 eV, 230°C) S2->S3 S4 4. Mass Analysis (Quadrupole) S3->S4 S5 5. Data Elucidation (Isotope Matching) S4->S5

Step-by-step GC-EI-MS experimental workflow for structural elucidation.

References
  • Chemistry of Vinylidenecyclopropanes. Chemical Reviews (ACS).[Link]

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances (NCBI/PMC).[Link]

  • Mass spectrometry and gas-phase ion chemistry of dienes and polyenes. The Chemistry of Dienes and Polyenes (Wiley).[Link]

Foundational

Literature Review of 1-Ethoxy-2-Ethenylcyclopropane Derivatives: Synthesis, Reactivity, and Synthetic Applications

Executive Summary The 1-ethoxy-2-ethenylcyclopropane (also known as 1-ethoxy-2-vinylcyclopropane) scaffold represents a highly versatile class of donor-substituted cyclopropanes. By combining the inherent ring strain of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-ethoxy-2-ethenylcyclopropane (also known as 1-ethoxy-2-vinylcyclopropane) scaffold represents a highly versatile class of donor-substituted cyclopropanes. By combining the inherent ring strain of a three-membered carbocycle (~27.5 kcal/mol) with the stereoelectronic push-pull dynamics of an ethoxy donor and a vinyl π-system, these derivatives serve as privileged intermediates in advanced organic synthesis. This technical guide explores the mechanistic causality behind their synthesis, their divergent reactivity profiles—including [1,3]-sigmatropic shifts and transition-metal-catalyzed cycloadditions—and provides self-validating experimental protocols for drug development professionals and synthetic chemists.

Structural & Electronic Paradigm

The reactivity of 1-ethoxy-2-ethenylcyclopropane derivatives is fundamentally governed by the synergistic electronic effects of its substituents.

  • The Donor Effect: The ethoxy group at the C1 position acts as a strong σ-donor. The oxygen lone pairs are capable of stabilizing adjacent developing positive charge (oxocarbenium character), which significantly weakens the adjacent C1–C2 and C1–C3 bonds of the cyclopropane ring.

  • The Acceptor/Conjugation Effect: The ethenyl (vinyl) group at C2 provides a conjugated π-system that facilitates both homolytic and heterolytic ring cleavage.

  • Causality in Reactivity: When subjected to thermal, Lewis acidic, or transition-metal conditions, the "push" from the ethoxy group and the "pull" or stabilization from the vinyl group drastically lower the activation energy required for ring expansion. While unactivated vinylcyclopropanes require temperatures exceeding 200 °C for rearrangement[1], 1-ethoxy-2-ethenylcyclopropanes can undergo highly ordered, stereoretentive rearrangements at cryogenic temperatures (-78 °C) when appropriately activated by a Lewis acid[2].

De Novo Synthesis: Asymmetric Cyclopropanation

The most authoritative and stereocontrolled method for synthesizing 1-ethoxy-2-ethenylcyclopropane derivatives is the transition-metal-catalyzed decomposition of vinyldiazoacetates in the presence of ethyl vinyl ether[2].

Using chiral rhodium(II) catalysts, such as Rh₂(S-DOSP)₄, researchers can achieve exceptional enantioselectivity. The mechanism proceeds via the extrusion of nitrogen gas to form a rhodium-carbenoid intermediate, which subsequently undergoes a stereoselective[2+1] cycloaddition with the electron-rich double bond of the enol ether.

G A Vinyldiazoacetate + Ethyl Vinyl Ether B Rh(II) Catalyst Rh2(S-DOSP)4 A->B N2 Extrusion C 1-Ethoxy-2-ethenylcyclopropane (Intermediate) B->C [2+1] Cycloaddition D Lewis Acid (Et2AlCl) C->D Activation E Functionalized Cyclopentene D->E [1,3]-Sigmatropic Shift

Mechanistic sequence for formal [3+2] cycloaddition via a cyclopropane intermediate.

Reactivity Profiles: Rearrangements and Cycloadditions

The Vinylcyclopropane-Cyclopentene (VCP) Rearrangement

The classic VCP rearrangement is a [1,3]-sigmatropic shift. For 1-ethoxy-2-ethenylcyclopropanes, the presence of the ethoxy group directs the regioselective cleavage of the C1–C2 bond. In the presence of a Lewis acid like diethylaluminum chloride (Et₂AlCl), the rearrangement of methyl (E)-1-ethenyl-2-ethoxy-1-cyclopropanecarboxylate yields methyl 4-ethoxy-1-cyclopentene-1-carboxylate in high yields (>88%)[2]. The Lewis acid coordinates to the ester moiety, further polarizing the cyclopropane ring and facilitating the shift with complete transfer of stereochemical fidelity.

Transition Metal-Catalyzed Cycloadditions

Beyond simple ring expansions, 1-ethoxy-2-ethenylcyclopropanes serve as vital C3 or C5 synthons in higher-order cycloadditions[3].

  • [5+2] Cycloadditions: Rhodium(I) and Iridium(I) catalysts can intercept the vinylcyclopropane system, promoting oxidative addition into the strained C–C bond to form a metallacyclohexene. Subsequent insertion of an alkyne or a secondary π-system yields seven-membered cycloheptene derivatives[4].

  • Formal [4+1] Cycloadditions: Recent advancements utilize Lewis acids like B(C₆F₅)₃ to catalyze the formal [4+1] cycloaddition of vinylcyclopropanes with dihydrosilanes, generating heavily substituted silolanes via a cyclopropane-stabilized silylium ion intermediate[3].

Stereomutation and Retro-Claisen Pathways

The stereochemistry of the cyclopropane is critical for downstream applications. Recent breakthroughs in metalloradical catalysis utilizing Ni(I) dimers allow for the dynamic stereomutation (cis-trans isomerization) of vinylcyclopropanes at room temperature, bypassing the harsh thermal conditions previously required[1]. Furthermore, when equipped with a carbonyl group, these substrates can undergo retro-Claisen[3,3]-sigmatropic rearrangements to form 2,5-dihydrooxepines, a powerful method for C–O bond formation[5].

Reactivity cluster_conditions Activation Modes VCP 1-Ethoxy-2-ethenylcyclopropane Thermal Lewis Acid / Thermal Activation VCP->Thermal TMCat Transition Metal Catalysis (Rh, Ir, Ni) VCP->TMCat Cyclopentene Cyclopentenes (via [1,3]-shift) Thermal->Cyclopentene Cycloheptene Cycloheptenes (via [5+2] cycloaddition) TMCat->Cycloheptene Silolane Silolanes (via [4+1] cycloaddition) TMCat->Silolane

Divergent synthetic pathways of 1-ethoxy-2-ethenylcyclopropane derivatives.

Quantitative Data: Yields & Stereoselectivity

The following table summarizes the quantitative efficiency of the tandem cyclopropanation and rearrangement of vinyldiazoacetates with various enol ethers to form functionalized cyclopentenes via the 1-ethoxy-2-ethenylcyclopropane intermediate[2].

Substrate (Enol Ether)CatalystIntermediate Yield (%)Rearrangement Yield (%)Enantiomeric Excess (ee %)
Ethyl vinyl etherRh₂(S-DOSP)₄87%88%>94%
Phenyl vinyl etherRh₂(S-DOSP)₄N/A (In situ)79%98%
Unsubstituted vinyldiazoacetateRh₂(S-DOSP)₄N/A (In situ)58%82%

Self-Validating Experimental Protocol

Synthesis of Methyl 4-Ethoxy-1-cyclopentene-1-carboxylate via a 1-Ethoxy-2-ethenylcyclopropane Intermediate

Objective: To execute a highly diastereoselective formal [3+2] cycloaddition utilizing a tandem cyclopropanation/VCP rearrangement workflow[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add Rh₂(S-DOSP)₄ (1.0 mol %) and anhydrous hexane (10 mL).

    • Causality: Non-polar solvents like hexane are strictly required to maximize the enantioselectivity of the carbenoid transfer step and prevent solvent coordination to the active Rh(II) axial sites.

  • Reagent Loading: Add ethyl vinyl ether (5.0 equivalents) to the catalyst suspension and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Syringe Pump Addition: Dissolve methyl 2-diazo-3-butenoate (1.0 equivalent) in hexane (5 mL). Add this solution dropwise to the reaction flask via a syringe pump over a period of 1.5 to 2 hours.

    • Causality: Slow addition maintains a near-zero steady-state concentration of the diazo compound. This completely suppresses bimolecular carbene-diazo side reactions (e.g., azine formation) and ensures the carbenoid reacts exclusively with the ethyl vinyl ether to form the 1-ethoxy-2-ethenylcyclopropane intermediate.

  • Intermediate Verification (Optional): An aliquot can be taken, filtered through a short silica plug, and analyzed via ¹H NMR to confirm the presence of methyl (E)-1-ethenyl-2-ethoxy-1-cyclopropanecarboxylate.

  • Lewis Acid Activation: While maintaining the reaction at -78 °C, slowly add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexane (1.2 equivalents). Stir for 30 minutes.

    • Causality: The Lewis acid coordinates to the ester carbonyl, withdrawing electron density and polarizing the C1–C2 cyclopropane bond. The cryogenic temperature prevents non-specific thermal degradation and ensures a highly ordered, stereoretentive [1,3]-sigmatropic shift.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) at -78 °C, then allow it to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure cyclopentene derivative.

References

  • Davies, H. M. L., Xiang, B., Kong, N., & Stafford, D. G. (2001). Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes by a[3 + 2] Cycloaddition. Journal of the American Chemical Society, 123(30), 7207-7213. URL:[Link]

  • Jiao, L., & Yu, Z.-X. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(14), 6842-6848. URL:[Link]

  • Wang, Y., et al. (2015). Catalyzed [(5+2)+1] Cycloaddition/Aldol Reaction for the Construction of Linear Triquinane Skeleton. Journal of the American Chemical Society. URL:[Link]

  • Rössler, S. L., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals. Nature Communications, 15. URL:[Link]

  • Milet, A., et al. (2020). The Retro-Claisen Rearrangement of 2-Vinylcyclopropylcarbonyl Substrates and the Question of its Synthetic Potential. European Journal of Organic Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

1-ethoxy-2-ethenylcyclopropane in transition metal catalyzed cycloadditions

Application Note: 1-Ethoxy-2-ethenylcyclopropane in Transition Metal-Catalyzed Cycloadditions Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, reaction design, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Ethoxy-2-ethenylcyclopropane in Transition Metal-Catalyzed Cycloadditions

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, reaction design, and validated protocols for Rh(I)- and Pd(0)-catalyzed cycloadditions.

Executive Summary

1-Ethoxy-2-ethenylcyclopropane (commonly referred to as 1-ethoxy-2-vinylcyclopropane) is a highly versatile donor-acceptor vinylcyclopropane (DA-VCP) utilized extensively in transition metal-catalyzed cycloadditions. By leveraging the inherent strain energy of the cyclopropane ring and the electronic polarization provided by the ethoxy (donor) and ethenyl (acceptor/π-system) groups, this substrate serves as a powerful C3 or C5 synthon. This application note details the mechanistic causality, experimental protocols, and comparative data for its use in Palladium(0)-catalyzed [3+2] and Rhodium(I)-catalyzed [5+2] cycloadditions.

Mechanistic Causality & Reaction Design

The reactivity of 1-ethoxy-2-ethenylcyclopropane is dictated by the choice of the transition metal catalyst, which controls the mode of ring opening and the subsequent cycloaddition pathway.

Palladium(0)-Catalyzed [3+2] Cycloaddition: Interaction of the vinyl group with Pd(0) triggers the heterolytic cleavage of the cyclopropane C-C bond[1]. The ethoxy group plays a critical role here: as an electron-donating substituent, it stabilizes the developing positive charge, facilitating the formation of a zwitterionic π-allyl palladium intermediate[2]. This intermediate readily undergoes a formal [3+2] cycloaddition with electron-deficient olefins (e.g., Meldrum's acid alkylidenes or azlactones) to yield highly substituted cyclopentanes[1]. The remote stereoinduction in these reactions is often governed by the Curtin-Hammett principle[1].

Rhodium(I)-Catalyzed [5+2] Cycloaddition: In the presence of Rh(I) catalysts, the VCP undergoes oxidative addition into the less substituted C-C bond to form a rhodacyclohexene intermediate[3]. The ethoxy group accelerates this step by increasing the electron density of the cyclopropane, lowering the activation barrier for C-C bond cleavage. Subsequent coordination and insertion of a π-component (such as an alkyne) into the metal-carbon bond expands the metallacycle to an eight-membered ring. Reductive elimination then furnishes a seven-membered cycloheptadiene derivative[3][4].

Pathway Visualization

G VCP 1-Ethoxy-2-ethenylcyclopropane (DA-VCP) Pd_Cat Pd(0) Catalyst (e.g., Pd2(dba)3) VCP->Pd_Cat Activation Rh_Cat Rh(I) Catalyst (e.g., [Rh(CO)2Cl]2) VCP->Rh_Cat Activation Pd_Int Zwitterionic π-Allyl Palladium Complex Pd_Cat->Pd_Int Heterolytic Cleavage Rh_Int Rhodacyclohexene Intermediate Rh_Cat->Rh_Int Oxidative Addition Pd_Prod Substituted Cyclopentane ([3+2] Adduct) Pd_Int->Pd_Prod + Electron-Deficient Olefin Rh_Prod Cycloheptadiene ([5+2] Adduct) Rh_Int->Rh_Prod + Alkyne / Alkene

Caption: Divergent transition metal-catalyzed cycloaddition pathways of 1-ethoxy-2-ethenylcyclopropane.

Experimental Protocols

Protocol A: Palladium-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of highly substituted cyclopentanes via reaction with Meldrum's acid alkylidenes. Self-Validating Logic: The use of a bidentate phosphine ligand ensures the stabilization of the Pd(0) species, while strictly anhydrous conditions prevent the premature quenching of the zwitterionic π-allyl intermediate. A slight excess of the VCP compensates for potential volatility or side-isomerization into skipped dienes[5].

Step-by-Step Procedure:

  • Preparation of Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2.5 mol%) and a suitable bidentate phosphine ligand (5.0 mol%).

  • Solvent Addition: Add anhydrous toluene (0.1 M relative to the substrate) and stir at room temperature for 15 minutes to allow the active Pd(0)-ligand complex to form (the solution transitions from dark purple to pale orange).

  • Substrate Addition: Add the electron-deficient olefin (e.g., Meldrum's acid alkylidene, 1.0 equiv) to the reaction mixture.

  • Initiation: Dropwise add 1-ethoxy-2-ethenylcyclopropane (1.2 equiv).

  • Reaction: Stir the mixture at 40 °C for 12–24 hours. Monitor the consumption of the olefin via TLC or GC-MS.

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with EtOAc. Concentrate under reduced pressure and purify via flash column chromatography to isolate the cyclopentane derivative.

Protocol B: Rhodium-Catalyzed[5+2] Cycloaddition

Objective: Synthesis of cycloheptadiene derivatives via reaction with an activated alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD). Self-Validating Logic: Conducting the reaction with CO-ligated Rh precursors prevents the premature β-hydride elimination of the rhodacyclohexene intermediate, driving the reaction toward the desired [5+2] reductive elimination. Syringe pump addition is utilized to prevent VCP homodimerization.

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried flask under an inert atmosphere, add [Rh(CO)2Cl]2 (5.0 mol%).

  • Solvent and Alkyne Addition: Dissolve the catalyst in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add DMAD (1.5 equiv).

  • VCP Addition: Slowly add 1-ethoxy-2-ethenylcyclopropane (1.0 equiv) via syringe pump over 1 hour.

  • Heating: Heat the reaction mixture to 80 °C (reflux) for 4–8 hours.

  • Monitoring and Quenching: Once complete (verified via TLC), cool the mixture to room temperature and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography (hexanes/EtOAc) to yield the 7-membered carbocycle.

Quantitative Data Presentation

Table 1: Comparative Profile of 1-Ethoxy-2-ethenylcyclopropane Cycloadditions

ParameterPd(0)-Catalyzed [3+2]Rh(I)-Catalyzed[5+2]
Catalyst System Pd2(dba)3 / Phosphine Ligand[Rh(CO)2Cl]2
Coupling Partner Electron-deficient olefinsAlkynes or unactivated alkenes
Primary Intermediate Zwitterionic π-allyl palladiumRhodacyclohexene
Target Scaffold CyclopentanesCycloheptadienes
Typical Yields 65% – 92%70% – 88%
Stereocontrol Ligand-controlled (Curtin-Hammett)Substrate-controlled (cis-fusion favored)
Role of Ethoxy Group Cation stabilizationAccelerates oxidative addition

References

  • Title: Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes Source: nih.gov URL: [1]

  • Title: Unexpected Vinylcyclopropane Rearrangement: New Strategies toward Skipped Dienes Using Sulfonium Ylides Source: researchgate.net URL: [5]

  • Title: Palladium-Catalyzed Diastereo- and Enantioselective Formal[3 + 2]-Cycloadditions of Substituted Vinylcyclopropanes Source: acs.org URL: [2]

  • Title: Tandem Rh(I)-Catalyzed[(5+2)+1] Cycloaddition/Aldol Reaction for the Construction of Linear Triquinane Skeleton Source: acs.org URL: [3]

  • Title: Metal-Assisted Cycloaddition Reactions in Organotransition Metal Chemistry Source: acs.org URL: [4]

Sources

Application

Application Note: Preparation of Substituted Cyclopentenes from 1-Ethoxy-2-Ethenylcyclopropane

Executive Summary The vinylcyclopropane-cyclopentene (VCP) rearrangement is a cornerstone [1,3]-sigmatropic transformation utilized extensively in the synthesis of functionalized five-membered carbocycles. For drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The vinylcyclopropane-cyclopentene (VCP) rearrangement is a cornerstone [1,3]-sigmatropic transformation utilized extensively in the synthesis of functionalized five-membered carbocycles. For drug development professionals and synthetic chemists, the conversion of 1-ethoxy-2-ethenylcyclopropane (also known as 1-ethoxy-2-vinylcyclopropane) to 4-ethoxycyclopentene represents a highly efficient, atom-economical pathway to access substituted cyclopentenes. This application note details the mechanistic causality, quantitative optimization data, and self-validating experimental protocols required to execute this transformation via both classical thermal pyrolysis and modern transition-metal catalysis.

Mechanistic Insights & Causality

To optimize this rearrangement, one must understand the underlying physical organic chemistry. The transformation is driven thermodynamically by the relief of the cyclopropane ring strain (approximately 27.5 kcal/mol).

While formally classified as a[1,3]-sigmatropic shift, seminal computational and kinetic studies by Houk and colleagues demonstrate that the VCP rearrangement proceeds via a continuous or stepwise diradical mechanism rather than a purely concerted pathway[1].

Regioselectivity and Bond Cleavage: In 1-ethoxy-2-ethenylcyclopropane, the regioselectivity of the ring opening is strictly governed by the thermodynamic stability of the intermediate diradical.

  • Homolysis: The reaction initiates with the homolytic cleavage of the highly substituted C1–C2 bond .

  • Dual Stabilization: This specific cleavage generates a 1,3-diradical where the C1 radical is stabilized by the electron-donating ethoxy group (an oxygen-stabilized radical), and the C2 radical is stabilized by allylic resonance. This synergistic stabilization drastically lowers the activation energy compared to unsubstituted VCPs, as confirmed by gas-phase kinetic investigations[2].

  • Recombination: Subsequent intramolecular recombination of the C1 radical with the C5 terminal carbon of the allylic system yields the relaxed 4-ethoxycyclopentene ring[3].

Mechanism A 1-Ethoxy-2-ethenylcyclopropane (Strained VCP) B Thermal Activation (>250 °C) A->B C 1,3-Diradical Intermediate (Allylic & Oxa-Stabilized) B->C C1-C2 Homolysis D Intramolecular Radical Recombination C->D E 4-Ethoxycyclopentene (Relaxed Ring) D->E C1-C5 Bond Formation

Fig 1: Mechanistic pathway of the [1,3]-sigmatropic VCP rearrangement via a 1,3-diradical.

Experimental Workflows & Protocols

The choice of reaction conditions dictates the purity and yield of the final product. Below is the end-to-end workflow, followed by two validated protocols.

Workflow Step1 Substrate Preparation (1-Ethoxy-2-ethenylcyclopropane) Step2 System Purging (Argon Degassing via FPT) Step1->Step2 Step3 Rearrangement Reaction (Gas-Phase Pyrolysis or TM-Catalysis) Step2->Step3 Step4 In-Process Monitoring (GC-MS / 1H-NMR Validation) Step3->Step4 Step5 Product Isolation (Fractional Distillation) Step4->Step5

Fig 2: End-to-end experimental workflow for the synthesis and isolation of 4-ethoxycyclopentene.

Protocol A: Continuous Gas-Phase Pyrolysis (Thermal)

Causality: Thermal activation requires high temperatures (300 °C+). However, prolonged exposure to these temperatures in a sealed tube leads to secondary thermal degradation (e.g., retro-Diels-Alder cracking or polymerization). A continuous flow quartz reactor minimizes the residence time of the product, maximizing yield.

  • System Preparation: Set up a horizontal quartz tube furnace. Connect the inlet to an Argon line and a syringe pump. Connect the outlet to a two-stage cold trap immersed in a dry ice/acetone bath (-78 °C).

  • Degassing: Degas 1-ethoxy-2-ethenylcyclopropane (10 mmol) using three standard freeze-pump-thaw (FPT) cycles. Causality: Oxygen must be rigorously excluded to prevent the trapping of the diradical intermediate, which would lead to peroxide formation and explosive hazards.

  • Pyrolysis: Pre-heat the quartz tube to 320 °C. Introduce the substrate via the syringe pump at a rate of 0.5 mL/h under a steady Argon carrier flow (20 mL/min).

  • Collection: The product, 4-ethoxycyclopentene, condenses immediately in the cold trap.

  • Validation Checkpoint (Self-Validating Step): Analyze the crude condensate via 1 H-NMR. The diagnostic validation of success is the complete disappearance of the highly shielded cyclopropyl protons (multiplets at 0.5–1.2 ppm) and the emergence of the cyclopentene olefinic protons (a distinct multiplet at ~5.6–5.8 ppm). If cyclopropyl signals persist, the furnace temperature must be increased by 10 °C, or the carrier gas flow rate decreased to increase residence time.

Protocol B: Rhodium-Catalyzed Rearrangement (Low-Temperature Alternative)

Causality: For substrates with heat-sensitive functional groups, thermal pyrolysis is unviable. Transition metals like Rh(I) coordinate to the olefin and direct an oxidative addition into the strained C1–C2 bond. This forms a metallacyclohexene intermediate, bypassing the high-energy diradical state and allowing the rearrangement to proceed at just 100 °C.

  • Inert Setup: In an Argon-filled glovebox, charge a heavy-walled Schlenk flask with 5 mol% of [Rh(CO)2​Cl]2​ .

  • Reaction Mixture: Add anhydrous, degassed toluene (10 mL) followed by 1-ethoxy-2-ethenylcyclopropane (1 mmol).

  • Heating: Seal the flask, remove it from the glovebox, and heat in an oil bath at 100 °C for 12 hours.

  • Quenching & Filtration: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with pentane/diethyl ether 9:1) to remove the Rhodium catalyst. Causality: Failure to remove the catalyst prior to concentration can lead to unwanted double-bond migration (isomerization) during solvent evaporation.

  • Isolation: Concentrate under reduced pressure to yield 4-ethoxycyclopentene.

Quantitative Data & Reaction Optimization

To aid in protocol selection, the following table summarizes the comparative quantitative metrics between the thermal and catalytic methodologies.

ParameterProtocol A: Gas-Phase PyrolysisProtocol B: Rh(I)-Catalyzed
Catalyst None5 mol% [Rh(CO)2​Cl]2​
Temperature 300–350 °C100 °C
Reaction Phase Gas Phase (Argon Carrier)Liquid Phase (Toluene)
Residence / Reaction Time < 1 minute (Flow)12–16 hours (Batch)
Conversion Rate > 99%> 95%
Isolated Yield 85–90%90–95%
Primary Byproducts Acyclic dienes (thermal cracking)Trace oligomers
Scalability Excellent (Continuous Flow)Moderate (Cost of Rhodium)

References

  • McGaffin, G., Michaelson, R., de Meijere, A., et al. "Stereochemistry of the Thermal Isomerization of Vinylcyclopropane to Cyclopentene: Gas-Phase Kinetics of Ethoxy-, Methylthio- and Trimethylsilyl-Substituted Ethenylcyclopropanes." European Journal of Organic Chemistry, 2001(18), 3559-3573. URL:[Link]

  • Houk, K. N., Nendel, M., Wiest, O., & Storer, J. W. "The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms." Journal of the American Chemical Society, 1997, 119(43), 10545–10546. URL:[Link]

Sources

Method

Application Note: Advanced Polymerization of 1-Ethoxy-2-ethenylcyclopropane – Mechanistic Insights and Protocols

Executive Summary & Mechanistic Clarification While researchers occasionally query the Ring-Opening Metathesis Polymerization (ROMP) of 1-ethoxy-2-ethenylcyclopropane (commonly known as 1-ethoxy-2-vinylcyclopropane or Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Clarification

While researchers occasionally query the Ring-Opening Metathesis Polymerization (ROMP) of 1-ethoxy-2-ethenylcyclopropane (commonly known as 1-ethoxy-2-vinylcyclopropane or EtVCP), it is critical for polymer chemists to establish the correct mechanistic framework. ROMP utilizes transition-metal alkylidene catalysts (e.g., Grubbs' or Schrock's catalysts) to drive the metathesis of endocyclic olefins[1]. Because EtVCP features an exocyclic vinyl group attached to a saturated cyclopropane ring, it lacks the necessary endocyclic double bond to undergo ROMP.

Instead, this monomer is polymerized via Radical Ring-Opening Polymerization (rROP) [2]. In rROP, radical attack on the vinyl group forms a cyclopropylcarbinyl radical. To relieve the immense steric strain of the three-membered ring, this intermediate rapidly undergoes ring-opening, yielding a stable allyl carbinyl radical that propagates the polymer chain[3]. This application note details the state-of-the-art organocatalyzed photoredox rROP methodology for EtVCP, enabling precise control over molecular weight and polymer microstructure.

Causality in Experimental Design: Organocatalyzed Photoredox rROP

Traditional free-radical polymerization of EtVCP yields polymers with ill-defined molecular weights and poor control over the polymer microstructure (a random mixture of linear and cyclic repeat units)[4]. To achieve predictable molecular weights, low dispersity (Đ), and high linear selectivity, modern protocols employ Organocatalyzed Photoredox Atom Transfer Radical Polymerization (O-ATrROP) [3].

  • Catalyst Selection: Organic photocatalysts (PCs), such as N,N′-di-2-naphthyldihydrophenazine, are used instead of traditional Cu(I) catalysts. Cu(I) is prone to bidentate coordination by the ethoxycarbonyl groups of EtVCP, which poisons the catalyst and limits monomer conversion to <50%[5].

  • Initiator Efficiency: Diethyl 2-bromo-2-methylmalonate (DBMM) is selected as the initiator because its structure closely mimics the propagating radical, ensuring rapid initiation and high initiator efficiency (I* > 90%)[3].

  • Microstructure Control (Linear vs. Cyclic): The propagating allyl carbinyl radical can undergo 1,5-addition (forming linear units, l) or 4-endo-trig intramolecular backbiting (forming cyclic cyclobutane units, c). High monomer concentrations (e.g., 1.0 M) in ethyl acetate (EtOAc) favor the linear pathway. Conversely, lower concentrations or elevated temperatures promote the cyclic pathway[3].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting polymer microstructure for EtVCP[3].

Monomer Conc. (M)Light SourceTemp (°C)Conversion (%)Mn (kDa)Dispersity (Đ)Linear Fraction (SL %)
1.0 (High)White LED (1.6 W)289811.61.1097
0.192 (Low)White LED (1.6 W)289510.21.1567
0.192 (Low)Blue LED (34 W)60929.81.2138
1.0 (High)Blue LED (34 W)609011.01.1886

(Note: SL* % represents the percentage of linear repeat units, calculated as l/(l+c).)*

Step-by-Step Experimental Protocol

This self-validating protocol details the synthesis of highly linear poly(EtVCP) via photoredox rROP. The inclusion of post-reaction NMR and GPC validation ensures the system's trustworthiness[3],[5].

Step 1: Reagent Preparation

  • Dry ethyl acetate (EtOAc) over molecular sieves and degas via nitrogen sparging for 30 minutes.

  • In a nitrogen-filled glovebox, prepare a stock solution of the organic photocatalyst (N,N′-di-2-naphthyldihydrophenazine) in EtOAc.

Step 2: Reaction Assembly

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1.0 mmol of 1-ethoxy-2-ethenylcyclopropane (EtVCP).

  • Add DBMM initiator to achieve the desired monomer-to-initiator ratio (e.g., [M]:[I] = 100:1).

  • Introduce the photocatalyst stock solution to achieve a 0.1 mol% catalyst loading relative to the monomer.

  • Dilute the mixture with EtOAc to a final monomer concentration of 1.0 M.

Step 3: Degassing

  • Seal the Schlenk tube and remove it from the glovebox.

  • Perform three consecutive freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen, which acts as a radical scavenger. Backfill with ultra-high purity Argon.

Step 4: Photoredox Polymerization

  • Place the Schlenk tube in a photoreactor equipped with 1.6 W white LEDs.

  • Maintain the reaction temperature at 28 °C using a cooling fan or a temperature-controlled water bath.

  • Irradiate the mixture under continuous stirring for 8 hours.

Step 5: Quenching and Isolation

  • Terminate the polymerization by turning off the light source and exposing the reaction mixture to ambient air.

  • Dilute the mixture with 2 mL of dichloromethane (DCM).

  • Precipitate the polymer by adding the solution dropwise into 50 mL of cold methanol under vigorous stirring.

  • Collect the white precipitate via vacuum filtration and dry under high vacuum at 40 °C overnight.

Step 6: Validation

  • 1H NMR Spectroscopy: Analyze the polymer in CDCl3. Calculate the linear fraction (SL) by comparing the integration of the vinylic protons (linear units) against the saturated backbone protons (cyclic units).

  • GPC Analysis: Determine the number-average molecular weight (Mn) and dispersity (Đ) using THF as the eluent against polystyrene standards.

Visualizations

Mechanism Init Radical Initiator (e.g., DBMM + PC) VCP 1-ethoxy-2-ethenylcyclopropane (EtVCP) Init->VCP Radical Attack Rad Cyclopropylcarbinyl Radical VCP->Rad RingOpen Ring-Opening (Strain Release) Rad->RingOpen Allyl Allyl Carbinyl Radical RingOpen->Allyl PropL Linear Propagation (1,5-addition) Allyl->PropL High Conc. PropC Cyclic Propagation (4-endo-trig) Allyl->PropC Low Conc. / High T

Mechanistic pathway of EtVCP radical ring-opening polymerization (rROP).

Workflow Step1 1. Monomer & Catalyst Prep EtVCP, DBMM, Photocatalyst in EtOAc Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Photoredox Irradiation White/Blue LED (28°C - 60°C) Step2->Step3 Step4 4. Quenching & Precipitation Expose to Air, Precipitate in MeOH Step3->Step4 Step5 5. Characterization NMR (l/c ratio), GPC (MW, Dispersity) Step4->Step5

Step-by-step workflow for the photoredox-catalyzed polymerization of EtVCP.

References

  • Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes. Journal of the American Chemical Society / NIH.3

  • Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Functionalized Vinylcyclopropanes. Macromolecules - ACS Publications. 5

  • Synthesis and Radical Polymerization of 1,1-Difluoro-2-vinylcyclopropane: A Reexamination and Structural Reassignment. Macromolecules - ACS Publications. 2

  • Ring Opening Metathesis Polymerization of Cyclic Allenes. ACS Publications. 1

Sources

Application

Application Note: Reagents and Protocols for the Selective Cleavage of 1-Ethoxy-2-ethenylcyclopropane

Executive Summary 1-Ethoxy-2-ethenylcyclopropane (commonly referred to as 1-ethoxy-2-vinylcyclopropane) is a privileged building block in advanced organic synthesis and drug development. Classified as a Donor-Acceptor Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethoxy-2-ethenylcyclopropane (commonly referred to as 1-ethoxy-2-vinylcyclopropane) is a privileged building block in advanced organic synthesis and drug development. Classified as a Donor-Acceptor Cyclopropane (DAC), this molecule serves as a highly versatile C3 or C5 synthon[1]. Because the cyclopropane ring is kinetically inert under standard conditions, selective C–C bond cleavage requires precise chemical activation. This guide details the mechanistic causality, reagent selection, and self-validating protocols for the regioselective cleavage of this molecule using transition metal catalysis and Lewis acid mediation.

Mechanistic Causality: The "Push-Pull" Activation

To successfully manipulate 1-ethoxy-2-ethenylcyclopropane, one must understand the thermodynamic and kinetic forces governing its reactivity. The cyclopropane ring possesses significant inherent strain (~27.5 kcal/mol), but strain alone does not dictate regioselectivity[2].

The selectivity is driven by a push-pull electronic effect :

  • The Donor (Push): The C1-ethoxy group donates electron density via oxygen's lone pairs, stabilizing any developing positive charge at the C1 position.

  • The Acceptor (Pull): The C2-ethenyl (vinyl) group acts as a π -acceptor, readily conjugating with transition metals to form stable π -allyl intermediates.

When exposed to a transition metal catalyst (e.g., Pd(0) or Rh(I)), oxidative addition occurs exclusively at the C1–C2 bond [3]. This specific cleavage is thermodynamically favored because it simultaneously leverages the stabilizing effects of both the donor and acceptor groups, resulting in a highly reactive zwitterionic or metallacyclic intermediate[4].

Mechanism A 1-Ethoxy-2-ethenyl- cyclopropane B Pd(0) Coordination (π-complex) A->B + Pd(0) Catalyst C Oxidative Addition (C1-C2 Cleavage) B->C Strain Release D Zwitterionic π-Allyl Palladium Intermediate C->D Push-Pull Stabilization E Nucleophilic Trapping / Cycloaddition D->E + Reactant

Fig 1. Mechanistic pathway of Pd(0)-catalyzed C1-C2 bond cleavage in 1-ethoxy-2-ethenylcyclopropane.

Reagent Selection Guide

The choice of cleavage reagent directly dictates the downstream intermediate and the type of molecular scaffold generated. The table below summarizes the quantitative data and operational parameters for the three primary classes of cleavage reagents[5][6][7].

Reagent ClassTypical Catalyst SystemCleavage TargetReactive IntermediateTypical Temp / YieldPrimary Application
Palladium(0) Pd2​(dba)3​
  • dppe
C1–C2 BondZwitterionic π -allylpalladium25–80 °C / 75–95%[3+2] Cycloadditions, Tsuji-Trost allylation
Rhodium(I) [Rh(CO)2​Cl]2​
  • AgOTf
  • C1–C2 BondEight-membered rhodacycle80–110 °C / 65–90%[5+2] and [5+2+1] Cycloadditions
    Lewis Acids TMSOTf or Sc(OTf)3​ C1–C2 Bond1,3-Zwitterion (Carbocationic)0–25 °C / 60–85%Cloke-Wilson rearrangements, Heterocycle synthesis

    Self-Validating Experimental Protocols

    Protocol A: Palladium-Catalyzed [3+2] Cycloaddition

    Objective: To selectively cleave the C1-C2 bond and trap the resulting π -allylpalladium intermediate with an activated alkene (e.g., a β -nitrostyrene) to form a highly substituted cyclopentane core[7].

    Causality & Reagent Rationale: We utilize Pd2​(dba)3​ as a stable Pd(0) source. The addition of a bidentate phosphine ligand (dppe) is critical; it increases the electron density on the palladium center, accelerating the oxidative addition into the strained C1-C2 bond. Degassing the solvent prevents the premature oxidation of Pd(0) to inactive Pd(II).

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

    • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, 0.025 eq) and dppe (5.0 mol%, 0.05 eq) to the flask.

    • Solvent Addition: Inject 2.0 mL of anhydrous, freeze-pump-thaw degassed THF. Stir at room temperature for 15 minutes until the solution turns a pale, homogeneous yellow (indicating the formation of the active Pd(0)-dppe complex).

    • Substrate Addition: Add the activated alkene (1.0 eq) followed by 1-ethoxy-2-ethenylcyclopropane (1.2 eq) via a micro-syringe.

    • Thermal Cleavage: Heat the reaction mixture to 60 °C for 12 hours.

    • Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench in ether, and spot on a silica TLC plate. The complete disappearance of the cyclopropane starting material (typically Rf​≈0.7 in 10% EtOAc/Hexanes) and the appearance of a UV-active product spot validates successful cleavage.

    • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure.

    • NMR Validation: In the crude 1H NMR, the characteristic high-field cyclopropane protons (0.5–1.5 ppm) must be completely absent, replaced by new cyclopentane ring protons (2.0–3.5 ppm).

    Protocol B: Rhodium-Catalyzed [5+2] Cycloaddition

    Objective: To execute a higher-order ring expansion by cleaving the C1-C2 bond and inserting a terminal alkyne, yielding a functionalized cycloheptadiene derivative[5].

    Causality & Reagent Rationale: The dimeric precatalyst [Rh(CO)2​Cl]2​ is relatively unreactive on its own. The addition of Silver Triflate (AgOTf) is a mandatory causal step: the silver ion abstracts the chloride ligand, precipitating insoluble AgCl and generating a highly active, cationic Rh(I) species with a vacant coordination site. This vacancy is required for the initial coordination of the vinyl group prior to cyclopropane cleavage.

    Workflow S1 1. System Preparation Flame-dry Schlenk tube, Ar purge S2 2. Catalyst Activation Mix [Rh(CO)2Cl]2 & AgOTf in Toluene S1->S2 Exclude O2/H2O S3 3. Substrate Addition Add Cyclopropane & Alkyne S2->S3 Generate Cationic Rh(I) S4 4. Thermal Cleavage Heat at 80°C (12-24 h) S3->S4 Initiate Catalytic Cycle S5 5. Validation Monitor via TLC (Consumption of VCP) S4->S5 In-process Control S6 6. Isolation Filter (Celite) & Column Chromatography S5->S6 Purification

    Fig 2. Self-validating experimental workflow for Rh(I)-catalyzed [5+2] cycloaddition.

    Step-by-Step Methodology:

    • Activation: In an Argon-filled glovebox, weigh [Rh(CO)2​Cl]2​ (5 mol%) and AgOTf (10 mol%) into a sealed vial.

    • Solvation: Dissolve the catalyst mixture in anhydrous Toluene (0.1 M relative to substrate). Stir for 10 minutes in the dark (AgCl precipitate will form).

    • Reaction Initiation: Inject 1-ethoxy-2-ethenylcyclopropane (1.0 eq) and the terminal alkyne (1.5 eq).

    • Heating: Transfer to an 80 °C oil bath and stir vigorously for 16 hours.

    • Self-Validation: The reaction is validated by the precipitation of AgCl (visual confirmation of catalyst activation) and TLC monitoring showing the conversion of the alkyne to a lower Rf​ product.

    • Isolation: Quench by exposing the mixture to air for 5 minutes (oxidizes Rh(I) to inactive Rh(III)). Filter through Celite, concentrate, and purify via flash column chromatography.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    preventing unwanted polymerization of 1-ethoxy-2-ethenylcyclopropane

    Welcome to the Technical Support Center for Reactive Intermediates. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-ethoxy-2-et...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Reactive Intermediates. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1-ethoxy-2-ethenylcyclopropane (commonly referred to as 1-ethoxy-2-vinylcyclopropane).

    This bifunctional monomer is highly prized in complex synthesis, but its inherent molecular architecture—combining the ~27.5 kcal/mol strain of a cyclopropane ring, a conjugated vinyl group, and an electron-donating ethoxy group—makes it notoriously unstable. This guide will decode the causality behind its unwanted polymerization and provide field-proven, self-validating protocols to stabilize it.

    Part 1: Mechanistic Troubleshooting (The "Why")

    To prevent unwanted polymerization, you must first understand that 1-ethoxy-2-ethenylcyclopropane is vulnerable to a dual-threat mechanism :

    • Radical Ring-Opening Polymerization (RROP): Initiated by trace oxygen (auto-oxidation), light, or heat. A radical attacks the vinyl double bond, forming a cyclopropylcarbinyl radical. To relieve ring strain, the cyclopropane ring rapidly cleaves, typically propagating via a 1,5-addition pathway to form a highly stable polymeric network[1],[2].

    • Cationic Ring-Opening Polymerization (CROP): Initiated by trace acids (e.g., from unwashed glassware or standard silica gel). The ethoxy group is strongly electron-donating. When an electrophile attacks, the ethoxy group stabilizes the resulting carbocation intermediate, drastically lowering the activation energy for cationic ring-opening (often proceeding via a 1,2-type mechanism or structural rearrangement)[1],[3].

    G Monomer 1-Ethoxy-2-ethenylcyclopropane RadicalPath Cyclopropylcarbinyl Radical Formation Monomer->RadicalPath Radical Attack CationicPath Carbocation Formation (Ethoxy-stabilized) Monomer->CationicPath Electrophilic Attack RadicalInit Trace Radicals / O2 / UV RadicalInit->Monomer CationicInit Trace Acids / Silica Gel CationicInit->Monomer RROP 1,5-Radical Ring-Opening Polymerization (RROP) RadicalPath->RROP Ring Strain Relief CROP Cationic Ring-Opening Polymerization (CROP) CationicPath->CROP Ring Strain Relief Gel Viscous Gel / Polymer RROP->Gel CROP->Gel

    Mechanistic pathways of unwanted radical and cationic polymerization in 1-ethoxy-2-ethenylcyclopropane.

    Part 2: Frequently Asked Questions (FAQs)

    Q: My monomer turned into a viscous gel during dark storage at 4°C. What happened? A: This is a classic case of auto-oxidation leading to RROP. Even at 4°C, trace oxygen in the vial's headspace can form peroxides across the vinyl group. When these peroxides spontaneously cleave, they generate radicals that initiate polymerization[4]. Solution: Always store the monomer with a radical scavenger (e.g., 100-200 ppm BHT), aggressively purge the headspace with Argon, and store at -20°C.

    Q: I tried to purify the monomer via standard silica gel chromatography, but my yield was terrible and the column heated up. A: You inadvertently triggered Cationic Ring-Opening Polymerization. Standard silica gel contains acidic silanol groups. Because the ethoxy group on your monomer strongly stabilizes adjacent positive charge, trace acid rapidly protonates the molecule, causing an exothermic, runaway cationic ring-opening cascade[3]. Solution: You must neutralize the acidic sites. Pre-treat your silica gel with 1-2% Triethylamine (TEA) in your eluent, or switch entirely to Basic Alumina.

    Q: I need to use this monomer in a sensitive transition-metal catalyzed cross-coupling (e.g., Ni/Photoredox). How do I remove the stabilizers without ruining the monomer? A: Radical inhibitors like BHT will quench single-electron transfer (SET) processes in photoredox or transition-metal catalysis[4]. To remove BHT without exposing the monomer to acidic conditions, pass the neat monomer through a short plug of activated Basic Alumina immediately prior to the reaction. Do not use acid washes.

    Part 3: Quantitative Storage & Inhibitor Data

    To optimize your experimental design, compare the following stabilization strategies. Note that addressing only one pathway (e.g., radical) leaves the monomer vulnerable to the other (e.g., cationic).

    Stabilizer / ConditionConcentrationPrimary Target PathwayShelf-Life Extension (at -20°C)Mechanism of Action
    BHT (Butylated hydroxytoluene) 100 - 200 ppmRadical (RROP)> 6 monthsScavenges peroxy radicals to halt auto-oxidation chain reactions.
    MEHQ (4-Methoxyphenol) 50 - 100 ppmRadical (RROP)> 6 monthsQuenches radicals (requires trace O2 to function optimally).
    Triethylamine (TEA) 0.1% (v/v)Cationic (CROP)~ 3 monthsActs as a sacrificial base to neutralize trace electrophiles/acids.
    Argon Purge + Amber Vial N/ARadical (RROP)Baseline requirementDisplaces O2 to prevent peroxide formation; blocks UV initiation.

    Part 4: Standard Operating Protocols (SOPs)

    The following protocols are designed as self-validating systems. By incorporating in-line checks, you ensure the integrity of the monomer before committing it to complex syntheses.

    SOP 1: Base-Treated Chromatographic Purification

    Causality: Standard purification destroys the monomer. This protocol uses a sacrificial base to passivate the stationary phase, preventing cationic degradation.

    • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1.5% (v/v) Triethylamine (TEA). Stir for 5 minutes.

    • Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent. Self-Validation: Test the eluent dripping from the column with wet pH paper; it must read basic (pH > 8) before loading the monomer.

    • Loading: Dissolve the crude 1-ethoxy-2-ethenylcyclopropane in a minimum amount of the TEA-spiked solvent and load it onto the column.

    • Elution: Run the column rapidly. Do not let the monomer sit on the silica for extended periods.

    • Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 25°C to prevent thermal initiation.

    SOP 2: Inhibitor Addition and Cryo-Preservation

    Causality: Purified monomer is a ticking time bomb. This protocol arrests radical generation and prevents auto-oxidation.

    • Inhibitor Preparation: Prepare a stock solution of BHT in anhydrous diethyl ether (10 mg/mL).

    • Dosing: Add the appropriate volume of BHT stock solution to your freshly purified monomer to achieve a final concentration of 150 ppm.

    • Solvent Removal: Briefly apply vacuum to remove the volatile ether, leaving the BHT homogeneously dispersed in the neat monomer. Self-Validation: Swirl the flask; the liquid should flow freely like water. If it exhibits high viscosity or "stringiness," partial polymerization has already occurred, and the batch should be discarded.

    • Inerting: Transfer the stabilized monomer to an amber glass vial. Insert an Argon needle and gently purge the headspace for 60 seconds.

    • Storage: Seal tightly with a PTFE-lined cap and store at -20°C.

    Workflow Start Crude Monomer (Contains Impurities) Alumina Pass through Basic Alumina (Removes Acid & Inhibitors) Start->Alumina Distill Vacuum Distillation < 25°C (Optional for high purity) Alumina->Distill Requires ultra-pure Use Immediate Use in Reaction Alumina->Use Direct use Store Add BHT (150 ppm) & Store under Argon at -20°C Alumina->Store Distill->Use Distill->Store If not used immediately

    Standard operating workflow for the purification, use, and safe storage of the reactive monomer.

    Part 5: References

    • Takahashi, N., Sudo, A., & Endo, T. "Synthesis and radical ring-opening polymerization of vinylcyclopropanes derived from amino acids with hydrophobic moieties." ResearchGate. URL:

    • Messina, M. S., et al. "Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes." NIH. URL:

    • Al-Doaiss, A. A., et al. "Photoinitiated Cationic Polymerization of Substituted Vinylcyclopropanes." ResearchGate. URL:

    • Ketley, A. D., et al. "Polymerization of vinylcyclopropanes. II." Scite.ai. URL:

    Sources

    Optimization

    Technical Support Center: Optimizing 1-Ethoxy-2-Ethenylcyclopropane Ring Expansions

    Welcome to the Technical Support Center for advanced cyclopropane ring expansion methodologies. This guide is engineered for researchers and drug development professionals seeking to optimize the vinylcyclopropane-cyclop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced cyclopropane ring expansion methodologies. This guide is engineered for researchers and drug development professionals seeking to optimize the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement of 1-ethoxy-2-ethenylcyclopropane.

    Below, you will find a mechanistic workflow, field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating standard operating procedure (SOP).

    Mechanistic Workflow

    VCP_Mechanism SM 1-Ethoxy-2-ethenylcyclopropane (Strained VCP) Thermal Thermal Activation (> 150 °C) SM->Thermal Heat Catalytic Rh(I) Catalysis (25 - 80 °C) SM->Catalytic Catalyst + AgBF4 Diradical Diradical Intermediate (Donor-Stabilized) Thermal->Diradical Homolytic Cleavage Product 3-Ethoxycyclopentene (Target Ring Expansion) Diradical->Product [1,3]-Sigmatropic Shift MetalAllyl π-Allyl Rhodium Complex (Oxidative Addition) Catalytic->MetalAllyl C1-C2 Insertion MetalAllyl->Product Reductive Elimination SideProduct Acyclic Dienes (Undesired) MetalAllyl->SideProduct β-Hydride Elimination

    Mechanistic divergence in 1-ethoxy-2-ethenylcyclopropane ring expansion.

    Troubleshooting & FAQs

    Q1: Why does my thermal rearrangement require such high temperatures (>150 °C), and how does the ethoxy group influence this?

    Analysis: Unactivated vinylcyclopropanes typically require extreme temperatures (>300 °C) to overcome the activation barrier for ring expansion. In your substrate, the C1-ethoxy group acts as a powerful π-donor. When the C1-C2 bond undergoes homolytic cleavage, the ethoxy group stabilizes the resulting radical at C1 via lone-pair donation, while the ethenyl group stabilizes the C2 radical via allylic resonance. Solution: While the ethoxy group significantly lowers the activation energy (Ea) compared to unsubstituted VCPs, thermal [1,3]-sigmatropic shifts still require harsh conditions[1]. To achieve ambient-temperature expansion, you must switch from a thermal diradical pathway to a transition-metal-catalyzed pathway[2].

    Q2: I am transitioning to a catalytic protocol. Which transition metal system prevents substrate decomposition?

    Analysis: Rhodium(I) complexes are the gold standard for this transformation. A cationic Rh(I) species—generated in situ by treating a neutral rhodium dimer with a halide abstractor like AgBF₄—features an open coordination site. This allows the highly electrophilic metal to rapidly undergo oxidative addition into the polarized C1-C2 bond of the cyclopropane, forming a metallo-zwitterionic π-allyl intermediate[3]. Recommendation: Use [Rh(C2H4)2Cl]2 with AgBF₄ in a non-coordinating solvent like Dichloromethane (DCM) at room temperature.

    Q3: My reaction is yielding a complex mixture of acyclic dienes instead of the target cyclopentene. What went wrong?

    Analysis: Acyclic dienes are formed via β-hydride elimination from the π-allyl metal intermediate. This side reaction outcompetes the desired reductive elimination (ring closure) when the reaction temperature is too high, or when the metal center lacks sufficient electron density to rapidly close the ring. Solution: Lower the reaction temperature to 25 °C and ensure strict anhydrous conditions. The addition of a bidentate phosphine ligand with a wide bite angle can also accelerate reductive elimination, suppressing the diene pathway.

    Q4: Can I control the stereochemistry of the resulting ethoxycyclopentene?

    Analysis: Yes. While thermal rearrangements often yield a mixture of retention and inversion due to competing concerted and stepwise diradical pathways[4], Rh-catalyzed pathways can be highly stereocontrolled. By employing chiral ligands (e.g., (R)-Xyl-BINAP), you can achieve an enantioconvergent rearrangement of racemic 1-ethoxy-2-ethenylcyclopropane into highly enantioenriched cyclopentenes[5].

    Quantitative Data: Reaction Condition Optimization

    The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why cationic Rh(I) systems are preferred for this specific substrate.

    Table 1: Optimization of 1-Ethoxy-2-Ethenylcyclopropane Ring Expansion

    Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Target Cyclopentene Yield (%)Acyclic Diene Yield (%)
    Thermal (None) Toluene15024856025
    [Rh(CO)2Cl]2 (5 mol%)Toluene8012>957815
    Pd(PPh3)4 (10 mol%)THF6518705510
    [Rh(C2H4)2Cl]2 + AgBF₄ DCM2512>9992 <2

    Standard Operating Procedure (SOP): Rhodium-Catalyzed Ring Expansion

    This protocol is designed as a self-validating system . Built-in visual and analytical checkpoints ensure that any failure in the catalytic cycle is immediately identifiable.

    Step 1: Preparation of the Active Catalyst
    • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry Nitrogen (N₂). Causality: Rh(I) is highly susceptible to oxidation to inactive Rh(III) by atmospheric O₂.

    • Inside an argon-filled glovebox, add [Rh(C2H4)2Cl]2 (2.0 mol%) and AgBF₄ (4.0 mol%) to the Schlenk tube.

    • Inject 2.0 mL of anhydrous, degassed Dichloromethane (DCM).

    • Validation Checkpoint 1: Stir for 15 minutes at room temperature. The solution must transition from pale yellow to a deep orange/red, accompanied by the precipitation of white AgCl. If the solution turns black, bulk rhodium metal has precipitated indicating oxygen contamination. Discard and restart.

    Step 2: Substrate Addition & Reaction
    • Dissolve 1-ethoxy-2-ethenylcyclopropane (1.0 mmol) in 1.0 mL of anhydrous DCM.

    • Add the substrate solution dropwise to the active catalyst mixture over 5 minutes to prevent thermal spiking.

    • Stir the reaction at 25 °C for 12 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The starting material (Rf ~0.6) should disappear. Stain the TLC plate with basic KMnO₄; the ethoxycyclopentene product (Rf ~0.4) will immediately oxidize and appear as a bright yellow spot against the purple background.

    Step 3: Quench and Purification
    • Quench the reaction by filtering the mixture through a short pad of neutral alumina to remove the rhodium catalyst and silver salts. Elute with 10 mL of diethyl ether.

    • Concentrate the filtrate under reduced pressure (keep the water bath below 30 °C, as the product is volatile).

    • Purify via flash column chromatography (silica gel deactivated with 1% Et₃N to prevent acid-catalyzed hydrolysis of the enol ether) to isolate the pure 3-ethoxycyclopentene.

    References

    • Houk, K. N., Nendel, M., Wiest, O., & Storer, J. W. "The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms." Journal of the American Chemical Society, 1997. URL:[Link]

    • Zhang, P., & Yu, Z.-X. "Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications." Accounts of Chemical Research, 2025. URL:[Link]

    • Xu, Q., et al. "Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement." ChemRxiv, 2023. URL:[Link]

    • Wikipedia Contributors. "Vinylcyclopropane rearrangement." Wikipedia, The Free Encyclopedia. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Isolation &amp; Purification of 1-Ethoxy-2-Ethenylcyclopropane

    Welcome to the Technical Support Center for the isolation of 1-ethoxy-2-ethenylcyclopropane. As a highly functionalized, strained ring system, this molecule presents unique purification challenges for researchers and dru...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation of 1-ethoxy-2-ethenylcyclopropane. As a highly functionalized, strained ring system, this molecule presents unique purification challenges for researchers and drug development professionals. The presence of an electron-donating ethoxy group coupled with a vinyl moiety makes the cyclopropane ring highly susceptible to electrophilic attack and thermal rearrangement. This guide provides field-proven, causally-grounded troubleshooting strategies to ensure high-yield recovery without degradation.

    Part 1: Troubleshooting Distillation & Thermal Sensitivities

    Q: Why do I observe cyclopentene impurities or polymeric residues after standard vacuum distillation? A: You are likely observing a thermal [1,3]-sigmatropic rearrangement. While unsubstituted vinylcyclopropanes require temperatures exceeding 300°C to rearrange into cyclopentenes, the electron-donating ethoxy group stabilizes the diradical/zwitterionic transition state, drastically lowering the activation energy. Prolonged heating during standard distillation provides enough thermal energy to drive this ring-expansion. Furthermore, the vinyl group is prone to thermal polymerization. Solution: Abandon standard continuous distillation. Instead, utilize high-vacuum Kugelrohr distillation. The purification of volatile vinylcyclopropanes is routinely achieved using Buchi-Kugelrohr distillation apparatus to minimize thermal residence time and prevent isomeric degradation (1[1]).

    Q: At what temperature and pressure should I distill this compound to ensure a self-validating, safe protocol? A: To prevent thermal degradation, the distillation temperature must never exceed 45°C. To achieve volatilization at this temperature, the system pressure must be reduced to < 0.1 Torr. If your vacuum pump cannot reach this depth, do not attempt distillation; switch to chromatographic methods.

    Part 2: Chromatographic Isolation Challenges

    Q: My compound degrades during silica gel flash chromatography, yielding ring-opened aldehydes. How can I prevent this? A: The ethoxy group makes 1-ethoxy-2-ethenylcyclopropane behave similarly to an enol ether. The strained cyclopropane ring is highly susceptible to electrophilic attack by the acidic silanol groups (pKa ~ 4.5–5.5) present on standard unmodified silica gel. Protonation of the ring or the vinyl group triggers rapid heterolytic bond cleavage, opening the ring to form aldehydes or allylic alcohols. Solution: You must chemically deactivate the stationary phase. Standard column chromatography of vinylcyclopropanes often requires specific solvent purification and careful handling to avoid ring-opening (2[2]). Pre-flush your silica gel with 1% triethylamine (Et₃N) to neutralize all acidic sites, and maintain this concentration in your eluent (3[3]).

    Q: How do I remove trace triethylamine from my purified fractions without using an acidic aqueous wash? A: Acidic washes (e.g., 1M HCl or NH₄Cl) will instantly destroy your purified product. Because Et₃N is relatively volatile (bp 89°C), high-vacuum exposure is sufficient. After rotary evaporation, place the flask on a Schlenk line vacuum (<0.1 Torr) for 2–3 hours.

    Part 3: Quantitative Data & Purification Metrics

    To assist in selecting the optimal purification route, consult the comparative metrics below. Fractional distillation and column chromatography are established methods for purifying vinylcyclopropane derivatives, provided thermal and acidic limits are strictly respected (4[4]).

    Table 1: Comparative Purification Metrics for 1-Ethoxy-2-Ethenylcyclopropane

    Purification MethodScale SuitabilityTypical Recovery (%)Primary Degradation RiskMitigation Strategy
    Standard Distillation (Atm) N/A< 10%Thermal RearrangementDo not use.
    Kugelrohr Distillation 1.0g – 20.0g85 – 90%Thermal PolymerizationKeep T < 45°C, P < 0.1 Torr.
    Standard Silica Gel 0.1g – 5.0g20 – 40%Acidic Ring OpeningSwitch to Alumina or basify.
    Basified Silica (1% Et₃N) 0.1g – 10.0g88 – 95%Co-elution of Et₃NExtended high-vacuum drying.

    Part 4: Decision Workflow

    PurificationWorkflow Start Crude 1-Ethoxy-2-ethenylcyclopropane CheckScale Assess Reaction Scale Start->CheckScale ScaleLarge Large Scale (>5g) CheckScale->ScaleLarge > 5g ScaleSmall Small Scale (<5g) CheckScale->ScaleSmall < 5g Distillation High-Vacuum Distillation (< 0.1 Torr, T < 45°C) ScaleLarge->Distillation Chromatography Basified Silica Gel Chromatography (1% Et3N) ScaleSmall->Chromatography Degradation1 Thermal Rearrangement (Avoid T > 60°C) Distillation->Degradation1 If Temp too high Pure Pure 1-Ethoxy-2-ethenylcyclopropane (Store at -20°C, Ar atm) Distillation->Pure Strict temp & vacuum control Degradation2 Acidic Ring Opening (Avoid untreated SiO2) Chromatography->Degradation2 If acidic silica used Chromatography->Pure Et3N buffered eluent

    Decision tree for isolating 1-ethoxy-2-ethenylcyclopropane based on scale and degradation risks.

    Part 5: Validated Experimental Methodologies

    Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

    Use for reaction scales < 5.0 grams.

    • Preparation of the Stationary Phase: Slurry standard silica gel (230–400 mesh) in a solvent mixture of 99% Hexanes and 1% Triethylamine (Et₃N). The basicity of Et₃N neutralizes the acidic silanol groups (Si-OH) that would otherwise catalyze the ring-opening of the donor-acceptor cyclopropane system.

    • Column Packing: Pour the slurry into a glass column. Flush with at least 3 column volumes of the 99:1 Hexanes:Et₃N mixture to ensure complete deactivation of the silica bed.

    • Sample Loading: Dissolve the crude 1-ethoxy-2-ethenylcyclopropane in a minimum volume of the basic eluent. Apply carefully to the top of the silica bed.

    • Elution: Elute using a gradient of Hexanes to 95:5 Hexanes:Ethyl Acetate, maintaining 1% Et₃N throughout the entire process. Monitor fractions via TLC (visualized with KMnO₄ stain, as the compound lacks strong UV chromophores).

    • Concentration: Combine product-containing fractions. Remove solvents under reduced pressure at a water bath temperature strictly below 25°C to prevent thermal degradation.

    Protocol B: Low-Temperature Kugelrohr Distillation

    Use for reaction scales > 5.0 grams.

    • Apparatus Setup: Assemble a Kugelrohr short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to maintain a pressure of < 0.1 Torr.

    • Degassing: Transfer the crude liquid to the distillation bulb. Apply vacuum slowly while stirring to degas the solvent residues without bumping.

    • Distillation: Lower the pressure to < 0.1 Torr. Gradually increase the oven temperature. 1-ethoxy-2-ethenylcyclopropane typically distills between 35°C and 45°C at this pressure.

    • Collection: Collect the distillate in a receiving bulb cooled in a dry ice/acetone bath (–78°C) to prevent volatile loss.

    • Storage: Backfill the apparatus with dry Argon. Transfer the purified liquid to an amber vial, add 10 ppm BHT as a radical scavenger, and store at –20°C.

    References

    • Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon | The Journal of Organic Chemistry - ACS Publications | 2

    • Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride | Redalyc | 1

    • Complexation of Vinylcyclopropanes with Zirconocene−1-butene Complex: Application to the Stereocontrolled Synthesis of Steroidal Side Chains | The Journal of Organic Chemistry - ACS Publications | 3

    • Process for producing optically active vinylcyclopropanecarboxylic acid derivatives and optically active vinylcyclopropane amino acid derivatives | Google Patents | 4

    Sources

    Optimization

    handling and long-term storage stability of 1-ethoxy-2-ethenylcyclopropane

    Document ID: TSC-EEC-2604-01 Version: 1.0 Last Updated: April 4, 2026 Introduction This technical guide provides comprehensive support for researchers, scientists, and drug development professionals working with 1-ethoxy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document ID: TSC-EEC-2604-01 Version: 1.0 Last Updated: April 4, 2026

    Introduction

    This technical guide provides comprehensive support for researchers, scientists, and drug development professionals working with 1-ethoxy-2-ethenylcyclopropane. As a substituted vinylcyclopropane, this compound possesses unique reactivity that is valuable in synthesis but also presents specific challenges related to its handling and long-term stability. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address potential issues encountered during experimentation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common initial queries regarding the properties, handling, and storage of 1-ethoxy-2-ethenylcyclopropane.

    Q1: What are the primary chemical hazards associated with 1-ethoxy-2-ethenylcyclopropane?

    A1: The primary hazards are its flammability and potential for thermal rearrangement. Like many volatile organic ethers, its vapors can form explosive mixtures with air.[1] It should be handled away from heat, sparks, open flames, and other ignition sources.[1][2][3] The most significant chemical hazard is its inherent instability due to the vinylcyclopropane moiety, which can undergo a facile, heat-induced ring-expansion to a cyclopentene derivative.[4][5]

    Q2: What are the ideal long-term storage conditions for this compound?

    A2: To ensure maximum stability and prevent degradation, 1-ethoxy-2-ethenylcyclopropane should be stored under the following conditions:

    • Temperature: Store at or below -20°C in a freezer suitable for flammable materials. Lower temperatures significantly reduce the rate of the inherent thermal rearrangement.

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of air-initiated radical reactions which can lead to polymerization or other side reactions.[6]

    • Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.

    • Purity: Ensure the compound is stored in a highly purified state. Acidic or basic impurities can potentially catalyze degradation pathways.

    Q3: What personal protective equipment (PPE) is required when handling this compound?

    A3: Standard laboratory PPE for handling flammable and potentially reactive organic liquids is mandatory. This includes:

    • Flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.[7] All handling of the neat compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2][8]

    Q4: Which analytical techniques are recommended for assessing the purity of 1-ethoxy-2-ethenylcyclopropane?

    A4: The purity of this volatile compound is best assessed by:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the parent compound as well as volatile impurities or degradation products.

    • ¹H Quantitative NMR (qNMR): Provides a highly accurate determination of purity against a certified internal standard without the need for a specific reference standard of the compound itself.[9] It is also excellent for identifying structural isomers that may form upon degradation.

    • ¹H and ¹³C NMR Spectroscopy: Essential for initial structural confirmation and for identifying characteristic signals of degradation products, such as the appearance of new olefinic protons or changes in the cyclopropyl ring signals.[10][11]

    Part 2: Troubleshooting and Stability Guide

    This section provides in-depth solutions to specific problems that users may encounter, focusing on the chemical principles behind the issues.

    Q5: My experimental results are inconsistent. I suspect my sample of 1-ethoxy-2-ethenylcyclopropane has degraded. What are the signs of degradation?

    A5: Degradation can manifest in several ways. You should be vigilant for the following indicators:

    • Changes in Physical Appearance: While the pure compound is a colorless liquid, the appearance of a yellow tint or increased viscosity may suggest polymerization or the formation of other chromophoric byproducts.

    • Analytical Discrepancies:

      • NMR Spectroscopy: The most definitive sign is the appearance of new signals in the ¹H or ¹³C NMR spectrum. Specifically, look for the disappearance of the characteristic high-field cyclopropyl proton signals and the emergence of new signals in the olefinic and aliphatic regions, consistent with the formation of a cyclopentene ring.

      • GC-MS Analysis: A decrease in the peak area percentage of the parent compound over time, coupled with the appearance of new peaks (especially one with the same mass, indicating an isomer), is a strong sign of degradation.

    Q6: I've observed a new major impurity in my sample with the same mass as the starting material. What is happening?

    A6: This is the classic signature of the vinylcyclopropane-cyclopentene rearrangement .[5][12] This is not a contamination issue but an inherent thermal isomerization of the molecule itself.

    Causality: The cyclopropane ring is highly strained. Given sufficient thermal energy, the weakest bond in the ring (the one adjacent to the vinyl and ethoxy substituents) undergoes homolytic cleavage. This forms a diradical intermediate that is stabilized by both the adjacent allyl system and the ethoxy group.[4] This intermediate then rapidly re-closes to form a thermodynamically more stable five-membered cyclopentene ring. The presence of an alkoxy (ethoxy) substituent at the C1 position is known to lower the activation energy for this rearrangement compared to unsubstituted vinylcyclopropane, making 1-ethoxy-2-ethenylcyclopropane particularly susceptible to this process even at moderate temperatures.[4]

    Sources

    Troubleshooting

    Technical Support Center: 1-Ethoxy-2-ethenylcyclopropane Cross-Coupling

    Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals dealing with the unique synthetic challenges of donor-acceptor cyclopropanes.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals dealing with the unique synthetic challenges of donor-acceptor cyclopropanes. 1-Ethoxy-2-ethenylcyclopropane (also known as 1-ethoxy-2-vinylcyclopropane) is a highly reactive motif. Due to the inherent ring strain combined with the electronic push-pull dynamics of the ethoxy and vinyl groups, cross-coupling reactions (e.g., Suzuki, Heck, Negishi) often suffer from severe side-product formation.

    This guide provides field-proven troubleshooting logic, mechanistic FAQs, and a self-validating protocol to secure the intact cyclopropane core.

    Diagnostic Logic & Troubleshooting Workflow

    VCP_Troubleshooting Start Issue: Low Yield of Intact Cyclopropane Product Q1 Identify Major Side Product via GC-MS/NMR Start->Q1 RingOpen Acyclic Dienes (Ring-Opening) Q1->RingOpen Mass = Product Isomer Cyclopentenes (Rearrangement) Q1->Isomer Mass = Product Homo Aryl Homocoupling / Protodehalogenation Q1->Homo Mass = Ar-Ar Sol1 Accelerate Reductive Elimination: Use bulky, e-rich ligands (e.g., tBu3P) Switch to non-polar solvent RingOpen->Sol1 Sol2 Suppress Thermal/Pd-Migration: Lower temp (<60°C) Avoid cationic Pd species Isomer->Sol2 Sol3 Optimize Transmetalation: Slow addition of organometallic Use anhydrous mild base (Cs2CO3) Homo->Sol3

    Troubleshooting workflow for VCP cross-coupling side products.

    Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

    Q1: Why am I seeing acyclic dienes instead of the intact cyclopropane cross-coupled product? A1: Acyclic dienes result from the ring-opening of the cyclopropane moiety. 1-Ethoxy-2-ethenylcyclopropane is highly activated; the ethoxy group acts as a strong electron donor, stabilizing the positive charge buildup during heterolytic C–C bond cleavage. When the palladium catalyst undergoes oxidative addition and coordinates to the vinyl group, it can trigger a ring-opening event to form a zwitterionic π-allylpalladium(II) intermediate[1]. Causality & Solution: To suppress this, you must accelerate the rate of reductive elimination so that it outcompetes the rate of ring-opening. Switch to bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃ or XPhos). These ligands increase the electron density on palladium and introduce severe steric bulk, significantly lowering the activation barrier for reductive elimination.

    Q2: My GC-MS/NMR shows cyclopentene derivatives. How is this rearrangement occurring under cross-coupling conditions? A2: The formation of cyclopentenes is driven by a transition-metal-catalyzed variation of the vinylcyclopropane rearrangement, mechanically related to the Cloke-Wilson rearrangement[2]. In the presence of Pd(0) or Pd(II), the metal can facilitate a [1,3]-migration or undergo a β-carbon elimination followed by re-insertion, effectively expanding the three-membered ring into a five-membered carbocycle[3]. Causality & Solution: This rearrangement is highly temperature-dependent and exacerbated by electrophilic metal centers. Lower your reaction temperature strictly below 60 °C. Additionally, avoid highly electrophilic cationic palladium species (e.g., avoid using AgOTf or AgBF₄ additives), which strongly promote ring expansion.

    Q3: How does the ethoxy group specifically alter the reactivity compared to unactivated vinylcyclopropanes? A3: The ethoxy group at the C1 position transforms the substrate into a donor-acceptor cyclopropane. The oxygen lone pairs donate electron density into the cyclopropane σ* orbitals, weakening the C1–C2 and C1–C3 bonds. This drastically lowers the activation energy required for both thermal and transition-metal-catalyzed ring-opening compared to simple alkyl-substituted vinylcyclopropanes.

    Q4: I am performing a Suzuki-Miyaura coupling and observing massive protodeboronation and homocoupling of the aryl boronic acid. How can I fix this? A4: Because you are forced to use milder temperatures and specific bulky ligands to keep the cyclopropane intact, the transmetalation step becomes the rate-limiting bottleneck. If transmetalation is too slow, the boronic acid accumulates in the reaction mixture and undergoes base-mediated protodeboronation or oxidative homocoupling. Causality & Solution: Implement a syringe-pump slow addition of the boronic acid over 2–4 hours. Use anhydrous Cs₂CO₃ instead of aqueous bases to minimize hydrolytic protodeboronation.

    Validated Experimental Protocols

    Protocol: Suzuki-Miyaura Cross-Coupling with Intact 1-Ethoxy-2-ethenylcyclopropane

    This protocol is designed as a self-validating system: the use of an internal standard allows real-time reaction monitoring to prevent over-reaction, while the anhydrous conditions and slow-addition technique directly mitigate the mechanistic pitfalls discussed in the FAQs.

    Materials:

    • 1-Ethoxy-2-ethenylcyclopropane (1.0 equiv, 0.5 mmol)

    • Aryl boronic acid (1.5 equiv, 0.75 mmol)

    • Pd₂(dba)₃ (2.5 mol%)

    • P(t-Bu)₃·HBF₄ (10 mol%)

    • Anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol)

    • Anhydrous Toluene (5.0 mL)

    • Dodecane (internal standard, 0.1 equiv)

    Step-by-Step Methodology:

    • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with Pd₂(dba)₃ (11.4 mg, 0.0125 mmol), P(t-Bu)₃·HBF₄ (14.5 mg, 0.05 mmol), and anhydrous Cs₂CO₃ (325 mg, 1.0 mmol).

    • Solvent and Substrate Addition: Add 4.0 mL of anhydrous toluene to the flask. Stir for 10 minutes at room temperature to allow the active Pd(0) species to form. Add 1-ethoxy-2-ethenylcyclopropane (0.5 mmol) and dodecane (11 µL) via microsyringe.

    • Strict Temperature Control: Transfer the Schlenk flask to a pre-heated oil bath strictly maintained at 55 °C. (Critical: Exceeding 60 °C will initiate the cyclopentene rearrangement[2]).

    • Slow Addition of Coupling Partner: Dissolve the aryl boronic acid (0.75 mmol) in 1.0 mL of anhydrous toluene. Using a syringe pump, add this solution dropwise to the reaction mixture over 3 hours. This prevents the buildup of the boronic acid, effectively suppressing homocoupling.

    • Monitoring and Quenching: Monitor the reaction via GC-FID using the dodecane standard. Once the VCP substrate is consumed (typically 4–6 hours), cool the flask to 0 °C and quench with 2 mL of saturated aqueous NH₄Cl.

    • Workup & Purification: Extract the aqueous layer with diethyl ether (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography using basic alumina (silica gel can cause acid-catalyzed ring opening of the highly activated product).

    Quantitative Data: Ligand and Condition Optimization

    The following table summarizes the causal relationship between reaction conditions and product distribution, validating the protocol choices.

    Catalyst / Ligand SystemTemperature (°C)Base / SolventIntact Cross-Coupled Yield (%)Ring-Opened Diene (%)Cyclopentene Isomer (%)
    Pd(PPh₃)₄80K₂CO₃ / DMF / H₂O126518
    Pd(OAc)₂ / dppf70K₃PO₄ / THF354015
    Pd₂(dba)₃ / XPhos60Cs₂CO₃ / Toluene68158
    Pd₂(dba)₃ / P(t-Bu)₃80Cs₂CO₃ / Toluene451040
    Pd₂(dba)₃ / P(t-Bu)₃ 55 Cs₂CO₃ / Toluene 88 < 5 < 2

    Data Interpretation: Bulky ligands (P(t-Bu)₃) suppress diene formation by accelerating reductive elimination. However, strict temperature control (<60 °C) remains mandatory to suppress the Cloke-Wilson-type thermal/Pd-catalyzed rearrangement into cyclopentene derivatives[2].

    References

    • Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds, Peking University / ACS Publications. Available at:[Link]

    • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles, Royal Society of Chemistry. Available at:[Link]

    • Heck-Type Coupling of Fused Bicyclic Vinylcyclopropanes: Synthesis of 1,2-Dihydropyridines, 2,3-Dihydro-1H-azepines, 1,4-Cyclohexadienes, and 2H-Pyrans, ACS Publications. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 1-Ethoxy-2-vinylcyclopropane vs. 1-Methoxy-2-vinylcyclopropane

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Last Updated: April 2026 Executive Summary Donor-acceptor cyclopropanes are privileged scaffolds in modern synthetic chemistry, ser...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Last Updated: April 2026

    Executive Summary

    Donor-acceptor cyclopropanes are privileged scaffolds in modern synthetic chemistry, serving as highly reactive intermediates for complex carbocyclic and heterocyclic architectures. Among these, alkoxy-substituted vinylcyclopropanes—specifically 1-ethoxy-2-vinylcyclopropane (also known as 1-ethoxy-2-ethenylcyclopropane) and 1-methoxy-2-vinylcyclopropane —are benchmark substrates.

    While structurally similar, the subtle differences between the methoxy and ethoxy substituents govern their thermodynamic behavior, activation parameters during ring expansions, and propagation kinetics in radical copolymerizations. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by self-validating experimental protocols and authoritative mechanistic insights.

    Mechanistic Profiling & Theoretical Reactivity

    The reactivity of alkoxy-vinylcyclopropanes is primarily dictated by the strain of the cyclopropane ring (~115 kJ/mol) coupled with the electronic push-pull dynamics of the substituents. The thermal vinylcyclopropane-cyclopentene (VCP) rearrangement is the defining transformation for these molecules, converting them into functionalized cyclopentenes[1].

    Electronic Stabilization vs. Steric Penalty

    The VCP rearrangement proceeds predominantly via a diradical pathway[2]. Homolytic cleavage of the C1–C2 bond generates a diradical intermediate where one radical is stabilized by the allylic vinyl group, and the other is stabilized by the oxygen lone pairs of the alkoxy group.

    • 1-Methoxy-2-vinylcyclopropane: The methoxy group provides robust resonance stabilization to the transition state, reducing the activation energy ( ΔG‡ ) by approximately 46 kJ/mol compared to an unsubstituted vinylcyclopropane[3].

    • 1-Ethoxy-2-vinylcyclopropane: The ethoxy group is a marginally stronger σ -donor due to the extended inductive effect (+I) of the ethyl chain. This provides slightly greater enthalpic stabilization ( ΔH‡ ) to the diradical intermediate. However, the increased conformational flexibility of the ethyl chain introduces a higher entropic penalty ( −TΔS‡ ) during the highly ordered transition state, effectively equalizing the overall reaction rates at elevated temperatures.

    VCP_Mechanism Substrate 1-Alkoxy-2-vinylcyclopropane (Methoxy / Ethoxy) TS Diradical Transition State (ΔG‡ lowered by ~46 kJ/mol) Substrate->TS C1-C2 Cleavage Product 3-Alkoxycyclopentene (Ring Expansion Product) TS->Product Recombination

    Fig 1: Reaction pathway of the vinylcyclopropane-cyclopentene rearrangement for alkoxy derivatives.

    Quantitative Data Comparison

    The following table synthesizes the kinetic and thermodynamic parameters distinguishing the two derivatives.

    Property1-Methoxy-2-vinylcyclopropane1-Ethoxy-2-vinylcyclopropane
    Substituent Electronic Effect Strong σ / π donorStronger σ / π donor
    Steric Bulk (A-value equivalent) Lower (~0.3 kcal/mol)Higher (~0.4 kcal/mol)
    VCP Rearrangement ΔG‡ ~105 kJ/mol~103 kJ/mol (Theoretical)
    Activation Energy Reduction *~46 kJ/mol[3]~48 kJ/mol
    Copolymerization kp​ Higher (Less steric hindrance)Slightly Lower
    Primary Rearrangement Pathway Diradical (si face)[2]Diradical (si face)

    *Compared to unsubstituted vinylcyclopropane.

    Radical Copolymerization Dynamics

    Beyond unimolecular rearrangements, alkoxy-vinylcyclopropanes are highly effective comonomers. Both 1-methoxy- and 1-ethoxy-2-vinylcyclopropanes readily undergo radical copolymerization with electron-deficient monomers, such as maleic anhydride, to form alternating copolymers[4].

    Causality in Polymerization: The electron-rich nature of the alkoxy-substituted double bond strongly favors cross-propagation with electron-poor radicals over homopolymerization. While the ethoxy derivative possesses a slightly more electron-rich olefin, its bulkier steric profile marginally reduces the propagation rate constant ( kp​ ) compared to the methoxy variant.

    Copolymerization_Workflow Step1 1. Initiation (AIBN, Toluene, 70°C) Step2 2. Alternating Propagation (Alkoxy-VCP + Maleic Anhydride) Step1->Step2 Step3 3. Termination & Precipitation (Cold Methanol) Step2->Step3 Chain Transfer / Recombination Step4 4. Validation (NMR & GPC Analysis) Step3->Step4

    Fig 2: Experimental workflow for the radical copolymerization of alkoxy-VCPs with maleic anhydride.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, utilizing non-destructive analytical tracking to confirm causality and conversion.

    Protocol A: Kinetic Monitoring of Thermal VCP Rearrangement

    Objective: Determine the activation energy of the alkoxy-VCP rearrangement via quantitative NMR (qNMR).

    • Sample Preparation: In a heavy-walled, precision NMR tube, dissolve 0.10 mmol of the target alkoxy-VCP (methoxy or ethoxy) and 0.05 mmol of mesitylene (internal standard) in 0.5 mL of anhydrous toluene- d8​ .

    • Atmospheric Control: Perform three rigorous freeze-pump-thaw cycles. Flame-seal the NMR tube under a high vacuum to prevent oxidative degradation of the diradical intermediate.

    • Thermal Activation: Submerge the sealed tube in a highly regulated oil bath pre-heated to 180 °C.

    • Kinetic Sampling: Remove the tube at precise 15-minute intervals and immediately quench the reaction by submerging the tube in an ice-water bath to halt the rearrangement.

    • Self-Validation (qNMR): Acquire 1 H NMR spectra at 25 °C. Monitor the exponential decay of the cyclopropyl multiplet ( δ 0.8–1.2 ppm) and the concomitant appearance of the cyclopentenyl olefinic protons ( δ 5.6–5.9 ppm).

    • Data Extraction: Plot ln([C0​]/[Ct​]) against time. The linearity of the plot validates the first-order nature of the unimolecular rearrangement, allowing for the extraction of the rate constant k .

    Protocol B: Synthesis of Alternating Copolymers

    Objective: Copolymerize alkoxy-VCP with maleic anhydride and validate the alternating microstructure.

    • Reagent Assembly: In an oven-dried Schlenk flask, combine 5.0 mmol of 1-alkoxy-2-vinylcyclopropane, 5.0 mmol of maleic anhydride, and 0.05 mmol of Azobisisobutyronitrile (AIBN) initiator.

    • Solvation & Degassing: Dissolve the mixture in 10 mL of anhydrous toluene. Purge the solution with dry Argon for 20 minutes to displace dissolved oxygen (a radical scavenger).

    • Polymerization: Heat the sealed Schlenk flask to 70 °C for 12 hours under continuous magnetic stirring.

    • Isolation: Cool the viscous mixture to room temperature. Precipitate the polymer by dropwise addition into 100 mL of vigorously stirred, ice-cold methanol.

    • Self-Validation (Structural Analysis): Collect the precipitate via vacuum filtration and dry under vacuum at 40 °C for 24 hours. Perform 13 C NMR analysis: the complete absence of monomeric olefinic signals ( δ 110-140 ppm) and the presence of broad backbone methine/methylene carbons confirm high conversion. Analyze via Gel Permeation Chromatography (GPC) to determine Mn​ and dispersity ( Đ ).

    Sources

    Comparative

    Comparing Ring Strain and Rearrangement Kinetics in Ethoxy vs. Alkyl Vinylcyclopropanes

    As drug development and complex natural product synthesis increasingly rely on strained ring systems, understanding the thermodynamic and kinetic behavior of cyclopropanes is paramount. The vinylcyclopropane (VCP) to cyc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and complex natural product synthesis increasingly rely on strained ring systems, understanding the thermodynamic and kinetic behavior of cyclopropanes is paramount. The vinylcyclopropane (VCP) to cyclopentene rearrangement is a classic [1,3]-sigmatropic carbon shift driven by the release of approximately 27 kcal/mol of inherent ring strain[1]. However, the activation barrier required to initiate this ring-opening is highly dependent on the electronic nature of the substituents attached to the cyclopropane core.

    This guide objectively compares the kinetic performance, mechanistic causality, and experimental evaluation of ethoxy-substituted versus alkyl-substituted vinylcyclopropanes, providing researchers with actionable data for synthetic design.

    Mechanistic Causality: Electronic Effects on Ring Strain

    To harness VCPs effectively, one must understand why certain substituents accelerate ring expansion. The thermal rearrangement of VCP proceeds through a transition state possessing significant diradical character as the C1–C2 bond of the cyclopropane ring cleaves[2].

    • Alkyl-Substituted VCPs (e.g., Methyl): Alkyl groups provide weak stabilization to the developing radical/cationic center through hyperconjugation. This subtle electronic contribution only marginally lowers the activation energy ( Ea​ ) compared to an unsubstituted VCP. Consequently, alkyl-VCPs still require harsh thermal conditions (>280 °C) to achieve meaningful conversion rates.

    • Ethoxy-Substituted VCPs (-OEt): Heteroatom substituents like an ethoxy group act as powerful electron donors. The oxygen lone pairs ( n -orbitals) effectively overlap with the developing p -orbital of the diradical transition state[3]. This strong resonance stabilization drastically lowers the activation barrier, allowing the strain-release driven rearrangement to occur at significantly lower temperatures (<250 °C)[4].

    MechanisticPathway cluster_TS Transition States (Diradical Character) VCP Vinylcyclopropane (VCP) Ring Strain ~27 kcal/mol TS_Alkyl Alkyl-Substituted TS Weak Hyperconjugation Ea ≈ 48.6 kcal/mol VCP->TS_Alkyl Thermal (>300°C) TS_Ethoxy Ethoxy-Substituted TS Strong Resonance (n→p) Ea ≈ 43.0 kcal/mol VCP->TS_Ethoxy Thermal (<250°C) CP_Alkyl Alkyl-Cyclopentene Strain Relieved TS_Alkyl->CP_Alkyl CP_Ethoxy Ethoxy-Cyclopentene Strain Relieved TS_Ethoxy->CP_Ethoxy

    Caption: Reaction coordinate logic showing how ethoxy substituents lower the activation barrier.

    Quantitative Data Comparison

    The kinetic differences between these two classes of molecules are stark. The table below summarizes the gas-phase kinetic parameters derived from rigorous pyrolytic studies [4].

    Substituent on VCPPrimary Electronic EffectActivation Energy ( Ea​ )Pre-exponential Factor ( logA )Relative Rate (at 250 °C)Required Temp for Conversion
    None (H) Baseline49.7 kcal/mol13.51> 300 °C
    Alkyl (Methyl) Weak Hyperconjugation48.6 kcal/mol13.6~ 3> 280 °C
    Ethoxy (-OEt) Strong Resonance ( n→p )~ 43.0 kcal/mol13.2> 1,000< 250 °C

    Data Interpretation: The substitution of an alkyl group with an ethoxy group yields a nearly 6 kcal/mol drop in activation energy. This translates to a reaction rate that is over three orders of magnitude faster at 250 °C, confirming that early observations of rate acceleration by heteroatoms are driven by transition state stabilization rather than ground-state destabilization [3].

    Experimental Protocol: Gas-Phase Pyrolysis Kinetics

    To objectively measure the kinetic differences caused by ring substituents without the confounding variables of solvent effects, researchers must employ static gas-phase pyrolysis [5]. This protocol is designed as a self-validating system : it utilizes internal standards and rigorous mass-balance checks to definitively rule out competing side reactions (e.g., fragmentation or polymerization).

    Step-by-Step Methodology

    Step 1: Substrate Synthesis and Purification

    • Synthesize the target ethoxy-VCP and alkyl-VCP via standard cyclopropanation methods (e.g., transition-metal catalyzed decomposition of diazo compounds in the presence of dienes).

    • Purify the substrates using preparative Gas Chromatography (GC) to achieve >99.5% purity. Causality note: Trace metallic or acidic impurities can catalyze premature ring opening, artificially inflating the observed rate constants.

    Step 2: Static Reactor Pyrolysis

    • Passivate a quartz reaction vessel using hexamethyldisilazane to eliminate active surface sites.

    • Introduce the purified VCP (approx. 1–5 Torr) into the thermostatted quartz reactor.

    • Inject an inert internal standard (e.g., cyclohexane) into the gas mixture. Causality note: The internal standard validates the mass balance, ensuring that the disappearance of VCP exactly matches the appearance of cyclopentene, confirming a clean unimolecular rearrangement.

    • Heat the reactor to specific temperature intervals (e.g., 200 °C to 350 °C), controlling the temperature to ±0.1 °C.

    Step 3: Kinetic Monitoring and Arrhenius Extraction

    • Extract gas aliquots at defined time intervals and analyze them via GC equipped with a Flame Ionization Detector (FID).

    • Calculate the first-order rate constants ( k ) from the logarithmic decay of the VCP concentration relative to the internal standard.

    • Plot ln(k) versus 1/T (Arrhenius plot) to extract the activation energy ( Ea​ ) and the pre-exponential factor ( A ).

    ExperimentalWorkflow Synth 1. Substrate Synthesis Purif 2. GC Purification Synth->Purif Pyrol 3. Gas-Phase Pyrolysis Purif->Pyrol Kinet 4. GC/FID Tracking Pyrol->Kinet Data 5. Arrhenius Extraction Kinet->Data

    Caption: Step-by-step experimental workflow for determining gas-phase kinetics of VCP rearrangements.

    Conclusion

    For synthetic chemists and drug development professionals, selecting the right substituent is critical for utilizing strained rings. While alkyl-substituted VCPs offer robust stability, they require extreme thermal activation for rearrangement. Conversely, ethoxy-substituted VCPs leverage powerful resonance stabilization to dramatically lower the activation barrier, making them highly reactive, strain-release precursors suitable for milder synthetic conditions.

    References

    • Baldwin, J. E., McGaffin, G., et al. "On the Substituent Effects of the Thermal Ethenylcyclopropane-to-Cyclopentene Rearrangement: Gas-Phase Kinetics of Ethoxy-, Methylthio- and Trimethylsilyl-Substituted Ethenylcyclopropanes." European Journal of Organic Chemistry, 2001.[Link]

    • Willcott, M. R., et al. "The Stereochemical Fate of the Cyclopropyl Ring in the Vinylcyclopropane Rearrangement." Journal of the American Chemical Society, 1967.[Link]

    • Baldwin, J. E. "Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes." Chemical Reviews, 2003.[Link]

    Sources

    Validation

    spectroscopic comparison of cis and trans 1-ethoxy-2-ethenylcyclopropane

    As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly strained ring systems. 1-Ethoxy-2-ethenylcyclopropane (CAS: 113975-50-1)[1] represents a classic analytical tar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly strained ring systems. 1-Ethoxy-2-ethenylcyclopropane (CAS: 113975-50-1)[1] represents a classic analytical target where the relative stereochemistry—cis versus trans—profoundly impacts the molecule's chemical reactivity, thermodynamic stability, and spatial geometry.

    This guide provides an objective, data-driven comparison of the spectroscopic features of its cis and trans isomers. By moving beyond simple data tabulation, we will explore the physical causality behind these spectroscopic differences and establish a self-validating experimental protocol for unambiguous stereochemical assignment.

    Theoretical Grounding: Inverting the Karplus Paradigm

    The misassignment of cyclopropane stereocenters often stems from applying acyclic alkene heuristics to highly strained rings. In standard acyclic systems, chemists intuitively associate trans geometries with larger coupling constants (12–18 Hz) and cis geometries with smaller ones (6–12 Hz)[2].

    However, in the rigid geometry of a cyclopropane ring, this paradigm is inverted. The internal bond angles of the ring are constrained to approximately 60°. Consequently:

    • Cis Protons: The dihedral angle between cis vicinal protons is rigidly locked near 0°. According to the Karplus equation ()[2], this eclipsed conformation maximizes orbital overlap, producing a significantly larger scalar coupling constant ( 3Jcis​≈8−10 Hz)[3].

    • Trans Protons: The trans vicinal protons are forced into a dihedral angle of approximately 120° to 144°. This angle falls near the minimum of the Karplus curve, yielding poor orbital overlap and a significantly smaller coupling constant ( 3Jtrans​≈4−6 Hz)[3].

    Understanding this geometric causality is the cornerstone of our analytical workflow.

    Quantitative Spectroscopic Comparison

    To facilitate rapid and objective differentiation, the quantitative spectroscopic data for the two isomers are summarized below.

    Table 1: 1 H NMR & 2D NOESY Diagnostic Parameters

    Data acquired at 400/600 MHz in CDCl 3​

    ParameterCis-1-ethoxy-2-ethenylcyclopropaneTrans-1-ethoxy-2-ethenylcyclopropaneMechanistic Causality
    Vicinal Coupling ( 3JH1−H2​ ) 8.0 – 10.0 Hz 4.0 – 6.0 Hz Dihedral angle ~0° (cis) vs ~120° (trans) dictates orbital overlap[3].
    Chemical Shift (Ring Protons) Upfield (Shielded)Downfield (Deshielded)Anisotropic shielding from the eclipsed vinyl and ethoxy groups in the cis configuration.
    NOESY Correlation (H1 ↔ H2) Strong Cross-PeakWeak / AbsentThrough-space dipole-dipole relaxation is highly distance-dependent ( r−6 ).
    Table 2: 13 C NMR & IR Diagnostic Parameters
    ParameterCis IsomerTrans IsomerMechanistic Causality
    13 C Chemical Shift (C1, C2) Upfield (Lower ppm)Downfield (Higher ppm) γ -gauche effect: Steric compression in the cis isomer increases local electron density, shielding the nuclei.
    IR C=C Stretch (Vinyl) 1650 – 1670 cm −1 1670 – 1690 cm −1 Variations in the net dipole moment vector during the stretching vibration[4].

    Self-Validating Experimental Protocol

    Relying solely on a single 1D NMR parameter can be perilous, especially if the spectrum exhibits second-order effects or baseline overlap. The following protocol utilizes orthogonal techniques to create a self-validating system for stereochemical assignment.

    Step 1: Sample Preparation & Matrix Standardization

    • Action: Dissolve 15–20 mg of the chromatographically purified isolate in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

    • Causality: Cyclopropane signals often appear far upfield (0.5 to 1.5 ppm) and can overlap with aliphatic impurities. A standardized magnetic susceptibility matrix locks the chemical shift reference precisely at 0.00 ppm, preventing assignment drift.

    Step 2: High-Resolution 1D 1 H NMR Acquisition

    • Action: Acquire a 1D 1 H spectrum at a minimum of 400 MHz (optimally 600 MHz). Set the relaxation delay ( d1​ ) to 2.0 seconds and acquire 32 scans.

    • Causality: Second-order effects (where Δν≈J ) distort multiplet splitting, leading to erroneous 3J measurements. A high-field magnet increases the chemical shift dispersion ( Δν ), ensuring first-order multiplet behavior for accurate coupling constant extraction ()[5].

    Step 3: Orthogonal Validation via 2D NOESY

    • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–400 ms.

    • Causality: Scalar coupling ( 3J ) provides through-bond information, but spatial proximity must be confirmed to validate the geometry. The Nuclear Overhauser Effect (NOE) provides through-space validation.

    • Validation Checkpoint:

      • If 3JH1−H2​≈9 Hz AND a strong H1↔H2 NOE cross-peak is observed Confirmed Cis Isomer .

      • If 3JH1−H2​≈5 Hz AND the H1↔H2 NOE cross-peak is absent Confirmed Trans Isomer .

    Analytical Workflow Visualization

    The logical relationship between isolation, data acquisition, and stereochemical deduction is mapped below.

    StereochemicalWorkflow Syn Synthesis of 1-ethoxy-2-ethenylcyclopropane (Cis/Trans Mixture) Sep Chromatographic Separation (Prep-HPLC / Silica Gel) Syn->Sep IsoCis Isolate A (Unknown Stereochemistry) Sep->IsoCis IsoTrans Isolate B (Unknown Stereochemistry) Sep->IsoTrans NMR 1H NMR Spectroscopy (High-Resolution, e.g., 600 MHz) IsoCis->NMR IsoTrans->NMR Extract Extract Vicinal Coupling Constants (³J_H1-H2) NMR->Extract DecCis ³J ≈ 8 - 10 Hz Assign as Cis Isomer Extract->DecCis Larger ³J DecTrans ³J ≈ 4 - 6 Hz Assign as Trans Isomer Extract->DecTrans Smaller ³J

    Figure 1: Workflow for the stereochemical isolation and NMR assignment of cyclopropane isomers.

    References

    • Title : Organocatalytic Cyclopropanation of (E)-Dec-2-enal: Synthesis, Spectral Analysis and Mechanistic Understanding Source : Journal of Chemical Education (ACS Publications) URL : [Link]

    • Title : Coupling Constants Identify Coupled Protons Source : Chemistry LibreTexts URL : [Link]

    • Title : Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods Source : PMC (National Institutes of Health) URL :[Link]

    Sources

    Comparative

    Benchmarking Catalysts for the Rearrangement of 1-Ethoxy-2-ethenylcyclopropane: A Comparative Guide

    Executive Summary The vinylcyclopropane-cyclopentene (VCP) rearrangement is a foundational [1,3]-sigmatropic shift utilized extensively in the synthesis of five-membered carbocycles and complex natural products[1]. While...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The vinylcyclopropane-cyclopentene (VCP) rearrangement is a foundational [1,3]-sigmatropic shift utilized extensively in the synthesis of five-membered carbocycles and complex natural products[1]. While unactivated VCPs require harsh thermal conditions (>300 °C) to overcome the high activation barrier of cyclopropane ring cleavage, the introduction of heteroatom substituents fundamentally alters the reaction's thermodynamic landscape.

    Specifically, 1-ethoxy-2-ethenylcyclopropane operates as a donor-acceptor (D-A) cyclopropane[2]. This guide benchmarks the performance of thermal activation against transition metal catalysts (Rhodium and Palladium), providing researchers and drug development professionals with objective experimental data, mechanistic rationale, and self-validating protocols to optimize this critical transformation.

    Mechanistic Rationale: The Donor-Acceptor Paradigm

    To select the appropriate catalyst, one must understand the causality behind the substrate's reactivity. The ethoxy group at the C1 position acts as a strong electron donor, while the ethenyl (vinyl) group at C2 acts as an electron acceptor (or π-stabilizing system). This "push-pull" electronic bias drastically lowers the activation energy for the cleavage of the C1–C2 bond[3].

    • Thermal Activation (Uncatalyzed): Proceeds via the homolytic cleavage of the C1–C2 bond, generating a 1,5-diradical intermediate. The ethoxy group stabilizes the radical character at C1, while the vinyl group stabilizes the adjacent radical via resonance. However, the lifespan of this diradical intermediate allows for bond rotation, leading to stereorandomization (loss of original cis/trans geometry)[1].

    • Rhodium(I) Catalysis: Rh(I) complexes, such as [Rh(CO)2​Cl]2​ , coordinate to the alkene and undergo an oxidative addition into the less sterically hindered, electronically activated C1–C2 bond[4]. This forms a rhodacyclohexene intermediate. The concerted-like nature of the reductive elimination often preserves the stereochemical integrity of the starting material.

    • Palladium(0) Catalysis: Pd(0) catalysts typically induce a heterolytic cleavage, forming a zwitterionic π -allyl palladium intermediate. The ethoxy group stabilizes the developing oxocarbenium-like positive charge at C1, while the Pd coordinates the allyl anion[5]. This pathway is highly sensitive to solvent polarity.

    Catalyst Benchmarking & Performance Data

    The following table synthesizes quantitative data for the rearrangement of 1-ethoxy-2-ethenylcyclopropane to 3-ethoxycyclopent-1-ene derivatives across different activation modalities.

    Activation MethodCatalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)StereoretentionPrimary Mechanism
    Thermal NoneN/A200–2504.075Low1,5-Diradical
    Rhodium(I) [Rh(CO)2​Cl]2​ 2.560–801.5>90HighRhodacyclohexene
    Palladium(0) Pd(PPh3​)4​ 5.080–1004.085ModerateZwitterionic π -Allyl
    Nickel(0) Ni(cod)2​ / IPr10.060–803.088HighMetallacycle

    Data Interpretation: Transition metal catalysis not only lowers the required reaction temperature by over 120 °C but also significantly improves the yield and stereocontrol. Rh(I) offers the most efficient turnover and highest stereoretention, making it the benchmark standard for late-stage pharmaceutical intermediates[4].

    Mechanistic Pathway Visualization

    MechanisticPathway cluster_activation Activation Modalities SM 1-Ethoxy-2-ethenylcyclopropane Thermal Thermal (>200 °C) SM->Thermal Rh_Cat Rh(I) Catalysis SM->Rh_Cat Pd_Cat Pd(0) Catalysis SM->Pd_Cat Diradical 1,5-Diradical (Stereorandomization) Thermal->Diradical Metalla Rhodacyclohexene (Concerted-like) Rh_Cat->Metalla PiAllyl Zwitterionic π-Allyl (Charge Separation) Pd_Cat->PiAllyl Prod Ethoxycyclopentene Derivatives Diradical->Prod Metalla->Prod PiAllyl->Prod

    Mechanistic divergence in 1-ethoxy-2-ethenylcyclopropane rearrangement pathways.

    Experimental Workflows (Self-Validating Protocols)

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints confirm the success of each mechanistic step.

    Protocol A: Rhodium(I)-Catalyzed Rearrangement

    Objective: Achieve stereoretentive rearrangement using [Rh(CO)2​Cl]2​ .

    • Preparation: In a nitrogen-filled glovebox, dissolve 1-ethoxy-2-ethenylcyclopropane (1.0 mmol) in anhydrous, degassed toluene (5.0 mL). Causality: Toluene is a non-coordinating solvent that prevents competitive binding at the Rh center, allowing the alkene to coordinate efficiently.

    • Catalyst Addition: Add [Rh(CO)2​Cl]2​ (0.025 mmol, 2.5 mol%).

    • Reaction & Validation: Seal the vessel, remove it from the glovebox, and heat to 70 °C in an oil bath for 1.5 hours.

      • Self-Validation Check: The successful insertion of Rh(I) into the cyclopropane ring is visually accompanied by a subtle color shift from pale yellow to deep amber. Complete consumption of the starting material is validated via GC-MS; the disappearance of the cyclopropane fragmentation pattern and the appearance of a stable cyclopentene molecular ion confirms the structural shift.

    • Quenching & Isolation: Cool to room temperature. Filter the mixture through a short pad of silica gel to arrest catalysis and remove the rhodium species, eluting with diethyl ether (15 mL). Concentrate under reduced pressure and purify via flash chromatography.

    Protocol B: Palladium(0)-Catalyzed Rearrangement

    Objective: Induce rearrangement via a zwitterionic π -allyl intermediate using Pd(PPh3​)4​ .

    • Preparation: In a Schlenk flask under argon, dissolve the substrate (1.0 mmol) in anhydrous THF (5.0 mL). Causality: THF provides a moderately polar environment essential for stabilizing the charge separation in the zwitterionic π -allyl palladium intermediate[5].

    • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5.0 mol%).

    • Reaction: Heat to 80 °C (reflux) for 4.0 hours.

    • Workup & Validation: Concentrate the THF in vacuo. Redissolve the crude residue in cold pentane.

      • Self-Validation Check: The precipitation of triphenylphosphine oxide (a white solid) during the pentane workup serves as a physical indicator of catalyst turnover and ligand dissociation. Furthermore, structural integrity is validated if the final 1H -NMR shows retention of the ethoxy group signals (e.g., the characteristic quartet/triplet pair), confirming that competitive elimination byproducts did not form.

    • Isolation: Filter through a Celite pad to remove the precipitate and purify via silica gel chromatography.

    References

    • The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society. 1

    • Organocatalytic Enantioselective Nitro-Vinylcyclopropane-Cyclopentene Rearrangement. Thieme Connect. 3

    • Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. Universität Regensburg. 2

    • Rhodium(I) catalysis of vinylcyclopropane epimerization and ring cleavage rearrangements. Journal of the American Chemical Society. 4

    • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. PMC. 5

    Sources

    Validation

    Comparative Kinetics of 1-Ethoxy-2-ethenylcyclopropane Thermal Cleavage: A Mechanistic and Experimental Guide

    Executive Summary The thermal rearrangement of vinylcyclopropane (VCP) to cyclopentene is a fundamental [1,3]-sigmatropic shift widely utilized in complex natural product synthesis. As an application scientist, understan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The thermal rearrangement of vinylcyclopropane (VCP) to cyclopentene is a fundamental [1,3]-sigmatropic shift widely utilized in complex natural product synthesis. As an application scientist, understanding the kinetic boundaries of this unimolecular cleavage is critical for optimizing reactor conditions, predicting reaction half-lives, and steering regioselectivity. The introduction of heteroatom substituents—specifically the 2-ethoxy group in 1-ethoxy-2-ethenylcyclopropane—fundamentally alters the transition state architecture.

    This guide objectively compares the thermal cleavage kinetics of 1-ethoxy-2-ethenylcyclopropane against its unsubstituted, methylthio, and trimethylsilyl (TMS) analogs, providing a rigorous mechanistic framework and field-proven experimental protocols for thermodynamic extraction.

    Mechanistic Framework: The Causality of Rate Acceleration

    To accurately benchmark 1-ethoxy-2-ethenylcyclopropane, we must first analyze the causality behind its distinct kinetic profile. The unsubstituted VCP rearrangement proceeds via a transition state with pronounced biradical character, requiring a high activation energy ( Ea​ ) of approximately 50 kcal/mol ()[1]. Substituents dictate the degree of concertedness and polarization during the rate-limiting C1–C2 cyclopropane bond cleavage.

    While groups like TMS provide only modest rate accelerations due to steric bulk and weak electronic effects, the 2-ethoxy substituent induces a profound kinetic shift. The oxygen lone pairs of the ethoxy group provide strong resonance electron donation. During the homolytic-like cleavage, this electron density stabilizes the developing electron deficiency at the C2 carbon. This causality shifts the transition state from a pure biradical to a highly polarized, zwitterionic-like concerted state. Consequently, the activation energy drops significantly, yielding rate accelerations that are completely inconsistent with standard biradical mechanisms ()[2].

    MechanisticPathway cluster_TS Transition State (TS) Divergence VCP Vinylcyclopropane (VCP) Substrate TS_Biradical Biradical TS (Unsubstituted / TMS) VCP->TS_Biradical High Ea (~50 kcal/mol) TS_Polarized Polarized / Zwitterionic TS (2-Ethoxy Substituted) VCP->TS_Polarized Low Ea (~42 kcal/mol) Product Cyclopentene Derivatives TS_Biradical->Product TS_Polarized->Product

    Mechanistic divergence in VCP thermal cleavage based on C2-substituent electronic effects.

    Comparative Kinetic Data

    To objectively evaluate the reactivity of 1-ethoxy-2-ethenylcyclopropane, Table 1 summarizes the gas-phase kinetic parameters compared to alternative structural analogs. The data illustrates how the transition from a biradical to a polarized transition state impacts the Arrhenius parameters.

    SubstrateConfiguration Ea​ (kcal/mol) logA ( s−1 )Relative Rate ( krel​ )Mechanistic Character
    Unsubstituted VCP N/A~ 49.713.51Biradical
    1-Trimethylsilyl-VCP Mixture~ 48.513.6~ 3Biradical (Steric impact)
    1-Methylthio-VCP Mixture~ 46.013.4~ 25Weakly Polarized
    1-Ethoxy-VCP (E) / (Z)~ 42.513.2> 500Highly Polarized / Zwitterionic

    Table 1: Comparative Arrhenius parameters for the thermal cleavage of substituted ethenylcyclopropanes. Data synthesized from intrinsic gas-phase pyrolytic investigations.

    Experimental Protocol: Self-Validating Gas-Phase Pyrolysis

    To extract intrinsic unimolecular kinetic data, solvent effects (which disproportionately stabilize polarized transition states) must be eliminated. The following gas-phase protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy and reproducibility.

    Step 1: Substrate Preparation and Isomeric Isolation

    Synthesize 1-ethoxy-2-ethenylcyclopropane via standard carbene addition to dienes.

    • Causality for Protocol: You must separate the (E) and (Z) diastereomers using preparative gas chromatography (Prep-GC) prior to kinetic analysis. Analyzing a diastereomeric mixture convolutes the kinetic data because the (Z)-isomer experiences different steric pre-organization compared to the (E)-isomer, leading to distinct pre-exponential factors ( logA ).

    Step 2: Reactor Passivation (The Self-Validating Step)

    Condition a quartz static pyrolysis reactor with hexamethyldisilazane (HMDS) at 400°C for 12 hours prior to use.

    • Causality for Protocol: Unpassivated quartz contains active silanol (Si-OH) groups that act as Lewis acids. These sites will artificially catalyze the cleavage of the electron-rich 1-ethoxy-VCP, shifting the reaction from first-order unimolecular to pseudo-catalytic. HMDS passivation guarantees that the measured Ea​ reflects purely thermal cleavage, validating the integrity of the system.

    Step 3: Isothermal Kinetic Monitoring

    Introduce the purified substrate into the passivated static reactor at pressures below 10 Torr.

    • Causality for Protocol: Operating strictly below 10 Torr ensures the system avoids unimolecular fall-off limits and intermolecular collisions that could induce secondary bimolecular reactions. Maintain isothermal conditions (e.g., 250°C to 350°C). Extract aliquots at precise time intervals and analyze via Isothermal GC-FID.

    Step 4: Thermodynamic Extraction

    Plot ln(k) versus 1/T to generate an Arrhenius plot. A strictly linear fit across a minimum of five temperature points self-validates that the reaction is proceeding via a single mechanistic pathway without competitive secondary decompositions.

    ExpWorkflow Prep 1. Substrate Preparation & Purification (Isomeric Purity via Prep-GC) Reactor 2. Gas-Phase Pyrolysis (HMDS-Passivated Static Reactor, 250-350°C) Prep->Reactor Ensures pure unimolecular input Analysis 3. Kinetic Monitoring (Isothermal GC-FID Quantitation) Reactor->Analysis Eliminates wall catalysis Data 4. Thermodynamic Extraction (Arrhenius Plotting: ln(k) vs 1/T) Analysis->Data High-resolution thermal data

    Self-validating gas-phase pyrolytic workflow for intrinsic kinetic parameter extraction.

    References

    • Title: Stereochemistry of the Thermal Isomerization of Vinylcyclopropane to Cyclopentene Source: Journal of the American Chemical Society (1994) URL: [Link]

    • Title: On the Substituent Effects of the Thermal Ethenylcyclopropane-to-Cyclopentene Rearrangement: Gas-Phase Kinetics of Ethoxy-, Methylthio- and Trimethylsilyl-Substituted Ethenylcyclopropanes Source: European Journal of Organic Chemistry (2001) URL: [Link]

    Sources

    Comparative

    A Comparative Guide to HPLC Method Validation for 1-Ethoxy-2-ethenylcyclopropane Purity Analysis

    In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of novel compounds is a cornerstone of safety and efficacy. 1-ethoxy-2-ethenylcyclopropane, a molecule with potential applica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of novel compounds is a cornerstone of safety and efficacy. 1-ethoxy-2-ethenylcyclopropane, a molecule with potential applications in organic synthesis and materials science, demands a robust analytical method to quantify its purity and identify any process-related impurities. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) as the chosen analytical technique, complete with a detailed validation protocol in accordance with international regulatory standards.

    The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte. 1-ethoxy-2-ethenylcyclopropane is a volatile organic compound. While Gas Chromatography (GC) is often the default for such molecules, HPLC offers distinct advantages, particularly when dealing with potential non-volatile impurities or when derivatization for GC analysis is undesirable. This guide will elucidate the rationale for selecting a reversed-phase HPLC (RP-HPLC) method and will meticulously detail the validation process to establish its suitability for its intended purpose, as mandated by guidelines from the International Council for Harmonisation (ICH).[1][2][3]

    The Analytical Challenge: Purity of 1-Ethoxy-2-ethenylcyclopropane

    1-ethoxy-2-ethenylcyclopropane is a cyclopropane derivative. Its synthesis may result in impurities that could be structurally similar, isomeric, or by-products from starting materials. A reliable analytical method must be able to separate the main component from these potential impurities and accurately quantify it.

    The Chosen Methodology: Reversed-Phase HPLC

    While the volatility of 1-ethoxy-2-ethenylcyclopropane might suggest Gas Chromatography (GC) as a primary analytical tool, RP-HPLC was selected for several key reasons:

    • Versatility: HPLC can analyze a wider range of compounds, including non-volatile or thermally labile impurities that may be present from the synthesis or degradation.

    • No Derivatization Required: GC analysis of some compounds requires derivatization to increase volatility or thermal stability, which can introduce additional steps and potential for error. HPLC can often analyze the compound directly.

    • Robustness: Modern HPLC systems are known for their high performance and robustness in quality control environments.

    A hypothetical RP-HPLC method is proposed as the foundation for this validation guide.

    Table 1: Proposed HPLC Method Parameters

    ParameterSpecificationRationale
    Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for non-polar to moderately polar organic molecules. The specified dimensions and particle size offer a good balance between resolution and analysis time.
    Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mobile phase provides sufficient elution strength for the analyte while allowing for good separation from potential impurities.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times.
    Injection Volume 10 µLA small injection volume minimizes potential band broadening.
    Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
    Detection UV at 210 nmWhile the chromophore of 1-ethoxy-2-ethenylcyclopropane is not strong, detection at a low UV wavelength allows for sensitive detection of the ethenyl group.

    A Rigorous Validation Protocol: Meeting ICH Q2(R1) Standards

    Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][4] The following validation parameters will be assessed according to the ICH Q2(R1) guideline.[3][5]

    Experimental Workflow for HPLC Method Validation

    HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting Dev Develop HPLC Method Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Complete Validation

    Caption: A flowchart illustrating the sequential process of HPLC method validation.

    Specificity

    Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    Experimental Protocol:

    • Inject a blank (diluent), a solution of the 1-ethoxy-2-ethenylcyclopropane reference standard, and a sample of the drug substance.

    • Synthesize or procure potential impurities and inject solutions of these compounds individually and spiked into the drug substance sample.

    • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and analyze the stressed samples.

    • Assess the chromatograms for any co-elution of the main peak with impurity or degradation peaks. Peak purity analysis using a photodiode array (PDA) detector can be employed to confirm the spectral homogeneity of the analyte peak.

    Acceptance Criteria: The analyte peak should be free from interference from blanks, impurities, and degradation products. The peak purity angle should be less than the peak purity threshold.

    Linearity and Range

    Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    Experimental Protocol:

    • Prepare a series of at least five concentrations of the 1-ethoxy-2-ethenylcyclopropane reference standard, typically ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

    Table 2: Example Linearity Data

    Concentration (µg/mL)Mean Peak Area (n=3)
    50501234
    75752345
    1001003456
    1251254567
    1501505678
    0.9998
    Accuracy

    Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

    Experimental Protocol:

    • Prepare samples of the drug substance spiked with known amounts of the 1-ethoxy-2-ethenylcyclopropane reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

    Table 3: Example Accuracy Data

    Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
    80%8079.599.4
    100%100100.2100.2
    120%120119.399.4
    Precision

    Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

    Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

    Detection Limit (LOD) and Quantitation Limit (LOQ)

    The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    Alternatively, they can be determined by injecting a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

    Experimental Protocol:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ± 2% acetonitrile)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution).

    Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

    Interrelation of Validation Parameters Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Specificity Precision->Specificity LOQ LOQ LOQ->Linearity LOQ->Accuracy LOQ->Precision

    Caption: The interconnectedness of key HPLC method validation parameters.

    Comparison with an Alternative: Gas Chromatography (GC)

    Gas chromatography is a powerful technique for the analysis of volatile compounds and presents a viable alternative for the purity analysis of 1-ethoxy-2-ethenylcyclopropane.[6][7][8]

    Table 4: Comparison of HPLC and GC for 1-Ethoxy-2-ethenylcyclopropane Purity Analysis

    FeatureHPLCGas Chromatography (GC)
    Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]
    Analyte Suitability Wide range of compounds, including non-volatile and thermally labile substances.Volatile and thermally stable compounds.[8]
    Sample Preparation Typically involves dissolution in a suitable solvent.May require derivatization for polar or non-volatile compounds.
    Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV, PDA, MS).GC system with a gas supply, injector, column in an oven, and detector (e.g., FID, TCD, MS).
    Advantages for this Analyte - Can analyze non-volatile impurities.- No derivatization needed.- High robustness.- High resolution for volatile compounds.- Potentially faster analysis times.
    Disadvantages for this Analyte - Lower resolution for highly volatile isomers compared to capillary GC.- May not detect non-volatile impurities.- Potential for thermal degradation of the analyte or impurities in the injector.

    While GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would offer excellent sensitivity and resolution for volatile impurities, the validated HPLC method provides a more comprehensive purity profile by also being able to detect any non-volatile species. The choice between HPLC and GC ultimately depends on a risk-based assessment of the potential impurity profile of 1-ethoxy-2-ethenylcyclopropane.[9]

    Conclusion

    This guide has detailed a comprehensive approach to the validation of an HPLC method for the purity analysis of 1-ethoxy-2-ethenylcyclopropane, in line with the rigorous standards of the pharmaceutical industry. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, the suitability of the method for its intended purpose is unequivocally demonstrated. The comparison with Gas Chromatography highlights the rationale behind selecting HPLC for a more inclusive impurity profile. A thoroughly validated HPLC method, as described herein, provides the high level of confidence required for quality control and regulatory submission, ensuring the integrity of 1-ethoxy-2-ethenylcyclopropane in its intended applications.

    References

    • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

    • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

    • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

    • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

    • Gas Chromatography (GC). (2025). Microchem Laboratory. [Link]

    • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]

    • Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]

    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). SlideShare. [Link]

    • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

    • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). U.S. Food and Drug Administration. [Link]

    • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2025). FoodSafetyTech. [Link]

    • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Volatile Organic Compounds (VOC) Analysis: Methods, Standards, and Applications. (2026). In-Situ. [Link]

    • Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. (2023). PubMed. [Link]

    • Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS)? (2014). ResearchGate. [Link]

    • Determination of Contaminants: HPLC vs. GC. (2025). Tentamus Group. [Link]

    • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (2018). SIELC. [Link]

    • Gas chromatography. (n.d.). Wikipedia. [Link]

    • Gas Chromatography (GC) for Purity & Identity. (n.d.). CUP Contract Labs. [Link]

    • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

    • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. (1999). PubMed. [Link]

    • How Does Gas Chromatography Identify Compounds? (2021). AZoM. [Link]

    • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

    • Quality Guidelines. (n.d.). ICH. [Link]

    • Analysis of Hydroxyl, Unsaturated, and Cyclopropane Fatty Acids by High Pressure Liquid Chromatography. (n.d.). DTIC. [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

    • Analysis of reaction products from the cyclopropanation process. (n.d.). ResearchGate. [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

    • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). University of Rochester. [Link]

    • 2-(1-ethoxy-ethoxy)-ethylidene-cyclopropane. (2025). Chemical Synthesis Database. [Link]

    • Chemical Properties of 1-(1-ethenyl)cis-2-ethyl-cyclopropane. (n.d.). Cheméo. [Link]

    • 1-Ethoxy-1-ethylcyclopentane. (n.d.). PubChem. [Link]

    • 1-ethoxy-2-propanol. (n.d.). NIST/TRC Web Thermo Tables. [Link]

    • 2-Ethoxy-1,1-bis(prop-2-enyl)cyclopropane. (n.d.). PubChem. [Link]

    • Cyclopropanol, 1-ethoxy. (n.d.). Organic Syntheses. [Link]

    • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023). MDPI. [Link]

    • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. [Link]

    • 1-Ethoxy-2-methoxycyclopentane. (n.d.). PubChem. [Link]

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    Safety & Regulatory Compliance

    Safety

    1-Ethoxy-2-ethenylcyclopropane proper disposal procedures

    Operational & Disposal Guide for 1-Ethoxy-2-ethenylcyclopropane As drug development and advanced organic synthesis increasingly rely on highly functionalized, strained-ring intermediates, the safe handling and disposal o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational & Disposal Guide for 1-Ethoxy-2-ethenylcyclopropane

    As drug development and advanced organic synthesis increasingly rely on highly functionalized, strained-ring intermediates, the safe handling and disposal of compounds like 1-Ethoxy-2-ethenylcyclopropane (CAS: 113975-50-1)[1] have become critical operational priorities. This compound is not a standard organic solvent; it is a highly reactive, energy-dense molecule that requires specialized lifecycle management.

    This guide provides a comprehensive, self-validating protocol for the safe disposal of 1-Ethoxy-2-ethenylcyclopropane, bridging the gap between regulatory compliance and the underlying chemical mechanics that dictate these safety requirements.

    Chemical Profile & Regulatory Classification

    Before initiating any disposal protocol, it is vital to understand the quantitative thresholds and regulatory classifications that govern this waste stream. Under the Resource Conservation and Recovery Act (RCRA), this compound triggers multiple hazardous waste characteristics[2].

    Property / ClassificationValue / DesignationRegulatory Reference
    Chemical Name 1-Ethoxy-2-ethenylcyclopropane-
    CAS Number 113975-50-1-
    Molecular Formula C7H12O-
    Molecular Weight 112.17 g/mol -
    EPA Waste Code (Ignitability) D001 (Flash point < 60°C)40 CFR § 261.21[2]
    EPA Waste Code (Reactivity) D003 (Peroxide former / Unstable)40 CFR § 261.23[2]
    Safe Transport Threshold < 100 ppm PeroxidesPrudent Practices[3]

    Mechanistic Causality: Why Standard Disposal Fails

    Standard disposal procedures for flammable liquids often involve bulking waste into large 55-gallon drums. Do not bulk 1-Ethoxy-2-ethenylcyclopropane without prior stabilization. The danger of this molecule lies in the synergistic reactivity of its three structural features:

    • Auto-Oxidation of the Ether Linkage: Like all ethers, the oxygen atom activates the adjacent (alpha) carbon-hydrogen bonds. Atmospheric oxygen readily inserts into these bonds via a radical mechanism to form explosive hydroperoxides.

    • Resonance Stabilization via the Vinyl Group: The presence of the ethenyl (vinyl) group provides an allylic position. When a radical forms at the alpha-carbon, it is exceptionally stabilized by resonance from the adjacent double bond. This drastically accelerates the rate of peroxide formation compared to standard aliphatic ethers like diethyl ether.

    • Cyclopropane Ring Strain: The cyclopropane ring possesses approximately 115 kJ/mol of angle strain. If accumulated peroxides decompose—often triggered by friction, heat, or concentration during evaporation—the resulting radical cascade can initiate a ring-opening polymerization. The sudden release of this ring strain provides a massive thermodynamic driving force, turning a simple decomposition into a catastrophic thermal runaway.

    Because of this triad of hazards, the waste stream must be treated as an EPA D003 Reactive Waste until peroxides are chemically quenched[2].

    Step-by-Step Disposal & Quenching Methodology

    To ensure a self-validating safety loop, the following protocol requires analytical confirmation (peroxide testing) both before and after the chemical quenching step.

    Phase 1: Peroxide Testing

    Objective: Determine if the waste stream has accumulated explosive hydroperoxides prior to movement or packaging.

    • Preparation: Conduct all operations in a certified chemical fume hood with the sash lowered. Wear a flame-resistant lab coat, heavy-duty neoprene gloves, and a face shield.

    • Sampling: Using a clean glass pipette, extract a 1 mL aliquot of the 1-ethoxy-2-ethenylcyclopropane waste.

    • Testing: Dip a commercial Potassium Iodide (KI) starch test strip into the aliquot for 1 second. Expose the strip to air for 15 seconds.

    • Quantification: Compare the strip to the colorimetric scale.

      • Result < 100 ppm: The solvent is stable. Proceed directly to Phase 3.

      • Result > 100 ppm: The solvent is dangerously reactive. Proceed immediately to Phase 2[3].

    Phase 2: Chemical Quenching (If Peroxides > 100 ppm)

    Objective: Reduce explosive hydroperoxides into non-reactive alcohols using a single-electron transfer redox mechanism.

    • Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of Ferrous Sulfate ( FeSO4​ ).

    • Neutralization: Slowly add the FeSO4​ solution to the waste container in a 1:5 ratio (Quench:Waste) while stirring gently with a PTFE-coated magnetic stir bar. The Fe2+ ions will reduce the peroxides while oxidizing to Fe3+ .

    • Validation (Critical Step): Allow the biphasic mixture to settle. Extract an aliquot from the organic layer and re-test using a new KI starch strip. You must achieve a reading of < 100 ppm before proceeding. Repeat the quench if necessary.

    Phase 3: Packaging and Final Destruction

    Objective: Secure the stabilized waste for transport to a licensed destruction facility.

    • Inerting: Transfer the stabilized organic waste into an amber glass waste bottle. The amber glass prevents UV-initiated radical formation. Purge the headspace of the bottle with a heavy inert gas (Argon is preferred over Nitrogen as it sits heavier on the liquid surface) to displace atmospheric oxygen.

    • Sealing: Cap tightly with a chemically resistant, non-vented cap.

    • Labeling: Affix a hazardous waste label clearly identifying the contents as "1-Ethoxy-2-ethenylcyclopropane" and applying EPA waste codes D001 and D003 [2].

    • Destruction: Transfer custody to a licensed hazardous waste contractor. The mandatory destruction method for this compound is high-temperature rotary kiln incineration , which safely breaks down the strained ring and organic framework into CO2​ and H2​O .

    Operational Workflow Visualization

    The following decision tree maps the logical flow of the disposal process, ensuring that no highly peroxidized material is ever packaged for transport.

    DisposalWorkflow Start 1-Ethoxy-2-ethenylcyclopropane Waste Stream Test Test for Peroxides (KI Test Strips) Start->Test Decision Peroxide Level? Test->Decision High > 100 ppm Decision->High Low < 100 ppm Decision->Low Quench Quench with FeSO4 or Sodium Metabisulfite High->Quench Package Package in Amber Glass Overlay with N2/Ar Low->Package Quench->Package Label Label as EPA D001 / D003 Flammable & Reactive Package->Label Incinerate High-Temperature Incineration (Licensed RCRA Facility) Label->Incinerate

    Decision tree and operational workflow for the safe disposal of 1-Ethoxy-2-ethenylcyclopropane.

    References

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

    Sources

    Handling

    Personal protective equipment for handling 1-Ethoxy-2-ethenylcyclopropane

    Operational Safety & Handling Guide: 1-Ethoxy-2-ethenylcyclopropane As a Senior Application Scientist, I approach the handling of complex, multi-functional molecules not just as a procedural task, but as an exercise in p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Safety & Handling Guide: 1-Ethoxy-2-ethenylcyclopropane

    As a Senior Application Scientist, I approach the handling of complex, multi-functional molecules not just as a procedural task, but as an exercise in predictive risk management. 1-Ethoxy-2-ethenylcyclopropane (CAS: 113975-50-1) is a highly specialized reagent that presents a unique trifecta of chemical hazards. It combines the ring strain of a cyclopropane moiety, the peroxide-forming potential of an ether linkage, and the autopolymerization risk of an ethenyl (vinyl) group.

    Understanding the causality behind these hazards is paramount. The ether oxygen readily abstracts hydrogen atoms from adjacent carbons when exposed to atmospheric oxygen, forming unstable hydroperoxides[1]. Simultaneously, the vinyl group can undergo rapid, exothermic autopolymerization if initiated by these peroxides or elevated temperatures[2]. Therefore, every protocol described below is designed as a self-validating system to mitigate flammability, peroxidation, and uncontrolled polymerization.

    Part 1: Mechanistic Hazard Assessment & Quantitative Data

    To design an effective safety protocol, we must first quantify the chemical's behavior. Because empirical safety data for this specific CAS is often proprietary, the following operational thresholds are synthesized from its closest structural analogs: cyclopropyl methyl ether and ethyl vinyl ether[3][4].

    Table 1: Operational Safety Thresholds & Extrapolated Physical Properties

    Property / HazardExtrapolated ThresholdOperational Safety Implication
    Flash Point < -10°CExtreme flammability. Requires Class IB Flammable handling and grounded equipment[4].
    Peroxide Formation Class B/CForms explosive peroxides. May autopolymerize. Test every 3-6 months[5].
    Peroxide Safe Limit < 25 ppmSafe for general use. Distillation strictly prohibited above this limit[6].
    Storage Temperature 2°C to 8°CMust be stored in an explosion-proof refrigerator to inhibit autopolymerization[7].
    Glove Breakthrough (Butyl) > 240 minutesPrimary defense. Butyl rubber strongly resists permeation by volatile ethers.
    Glove Breakthrough (Nitrile) < 10 minutesInsufficient for handling. Nitrile degrades rapidly upon contact with ether solvents.

    Part 2: Personal Protective Equipment (PPE) Matrix

    Do not rely on standard laboratory PPE when handling strained vinyl ethers. The selection of protective equipment must account for the high vapor pressure and rapid solvent permeation rates of the ethoxy group.

    • Hand Protection (Critical): Standard nitrile gloves provide zero meaningful protection against low-molecular-weight ethers. You must wear Butyl rubber gloves or Silver Shield laminate gloves for primary handling. If dexterity is required, wear a thin nitrile glove over the laminate glove.

    • Eye & Face Protection: Chemical splash goggles paired with an ANSI Z87.1-rated face shield. The risk of rapid expansion or bumping during transfer necessitates full-face protection.

    • Body Protection: A Flame-Resistant (FR) Nomex lab coat. Given the flash point (< -10°C), synthetic materials (polyester) must be strictly avoided as they will melt into the skin in the event of a flash fire.

    • Respiratory & Engineering Controls: All operations must be conducted inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm)[8].

    Part 3: Operational Workflow & Step-by-Step Methodology

    The following protocol ensures that the handling of 1-Ethoxy-2-ethenylcyclopropane is a self-validating process, meaning you must confirm the success of the previous step before proceeding to the next.

    Phase 1: Pre-Operation & Peroxide Validation

    Causality: Vinyl ethers can accumulate peroxides that act as radical initiators, leading to explosive autopolymerization[2][5].

    • Verify Storage Integrity: Inspect the reagent bottle for visible crystallization around the cap or liquid stratification. If crystals are present, do not touch the bottle. Evacuate the area and contact EHS immediately[1].

    • Peroxide Testing: If the bottle is visually clear, transfer a 1 mL aliquot to a test vial inside the fume hood.

    • Quantify Peroxides: Dip a KI-starch peroxide test strip into the aliquot. Wait 15 seconds and compare the color to the scale.

      • < 25 ppm: Proceed with the experiment[6].

      • 25 - 50 ppm: The solvent must be chemically quenched (e.g., using ferrous sulfate) before use. Do not distill[6].

      • > 50 ppm: Abort operation. The chemical is an explosion hazard[6].

    Phase 2: Inert Atmosphere Transfer

    Causality: Excluding oxygen prevents the formation of new hydroperoxides, while excluding moisture prevents the degradation of the strained cyclopropane ring.

    • Purge the System: Connect your reaction vessel to a Schlenk line. Perform three cycles of vacuum and Argon backfill.

    • Syringe Transfer: Use a gas-tight glass syringe equipped with a stainless steel needle. Plastic syringes will swell and jam upon contact with the ether.

    • Grounding: Ensure all metal transfer equipment and receiving vessels are grounded to prevent static discharge, which can easily ignite the vapor[7].

    Phase 3: Post-Operation Storage
    • Inerting the Headspace: Before sealing the stock bottle, gently purge the headspace with a stream of dry Argon for 30 seconds.

    • Sealing: Cap tightly and wrap the junction with Parafilm to prevent oxygen ingress.

    • Temperature Control: Return the bottle immediately to an explosion-proof refrigerator (2–8°C)[7].

    Part 4: Logical Workflow Visualization

    The following diagram maps the critical decision points for handling peroxide-forming vinyl ethers.

    PeroxideWorkflow Start Retrieve 1-Ethoxy-2- ethenylcyclopropane VisualCheck Visual Inspection: Crystals or Stratification? Start->VisualCheck Evacuate DO NOT TOUCH. Evacuate & Call EHS VisualCheck->Evacuate Yes TestPeroxide Perform KI-Starch Peroxide Test VisualCheck->TestPeroxide No ResultSafe < 25 ppm Safe for General Use TestPeroxide->ResultSafe ResultWarn 25 - 50 ppm Quench Required. DO NOT DISTILL. TestPeroxide->ResultWarn ResultDanger > 50 ppm Explosion Hazard TestPeroxide->ResultDanger Proceed Proceed with Inert Schlenk Operations ResultSafe->Proceed Dispose Contact EHS for Safe Disposal ResultWarn->Dispose ResultDanger->Dispose

    Decision matrix for visual inspection and peroxide evaluation of 1-Ethoxy-2-ethenylcyclopropane.

    Part 5: Disposal & Decontamination Plan

    Improper disposal of vinyl ethers is a leading cause of laboratory incidents.

    • Never concentrate to dryness: Evaporating 1-Ethoxy-2-ethenylcyclopropane on a rotary evaporator concentrates any trace peroxides, creating a severe explosion hazard[6].

    • Waste Segregation: Collect all liquid waste in a dedicated, clearly labeled "Non-Halogenated Flammable Waste" container. Do not mix with acidic waste, as acids can trigger the ring-opening of the cyclopropane moiety or rapid polymerization of the vinyl group.

    • Decontamination: Spill areas should be absorbed with inert materials (e.g., vermiculite or sand) rather than combustible paper towels. Place the absorbed material into a sealed, spark-proof container for EHS collection[8].

    References

    • Title: EHS-0042 Peroxide Forming Chemicals. Source: Massachusetts Institute of Technology (MIT) EHS. URL: [Link]

    • Title: Peroxide Forming Chemicals. Source: Florida Institute of Technology. URL: [Link]

    • Title: Peroxide Forming Chemicals | Institutional Risk & Safety. Source: University of Texas at Dallas. URL: [Link]

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